molecular formula C25H18Cl3N3O3 B15617017 MRL-650

MRL-650

Cat. No.: B15617017
M. Wt: 514.8 g/mol
InChI Key: VHSIAYLBCLUAFT-UHFFFAOYSA-N
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Description

MRL-650 is a useful research compound. Its molecular formula is C25H18Cl3N3O3 and its molecular weight is 514.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AMG-650 (Sovilnesib): A First-in-Class KIF18A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial inquiries for "MRL-650" did not yield a specific compound. However, extensive research has identified a highly plausible alternative, AMG-650 , also known as Sovilnesib (B10829452) . This guide will focus on AMG-650, a first-in-class, orally available, selective small molecule inhibitor of the mitotic kinesin KIF18A, which is under investigation for the treatment of advanced solid tumors.[1][2]

Executive Summary

AMG-650 represents a novel therapeutic strategy targeting a specific vulnerability in chromosomally unstable (CIN) cancers.[1][3] By selectively inhibiting the motor protein KIF18A, AMG-650 disrupts the proper alignment of chromosomes during cell division, leading to mitotic catastrophe and subsequent cell death (apoptosis) in cancer cells that are highly dependent on this kinesin for survival.[3][4][5] This targeted approach aims to spare healthy, chromosomally stable cells, potentially offering a wider therapeutic window compared to traditional anti-mitotic agents.[6][7] Preclinical data have demonstrated potent anti-tumor activity in various cancer models, particularly those with TP53 mutations, and the compound has advanced into Phase 1 clinical trials.[3]

Core Compound Details

PropertyValueSource
Compound Name AMG-650 (Sovilnesib)[8]
Target Kinesin family member 18A (KIF18A)[2]
Mechanism of Action Allosteric inhibitor of KIF18A motor activity[6][7]
Therapeutic Area Oncology[1]
Administration Route Oral[1][8]

Mechanism of Action

AMG-650 functions as a highly selective inhibitor of KIF18A, a mitotic kinesin essential for regulating chromosome positioning at the metaphase plate during cell division.[1][3][5] In many cancers, particularly those with high chromosomal instability (CIN) and TP53 mutations, cancer cells become critically dependent on KIF18A to manage the chaotic genomic landscape and prevent lethal errors during mitosis.[3][4][5]

AMG-650 binds to an allosteric pocket at the interface of the KIF18A motor domain and α-tubulin.[6][7] This binding event inhibits the ATPase activity of KIF18A, which is necessary for its motor function along microtubules.[1][6][7] The inhibition of KIF18A leads to a failure of chromosomes to align properly, triggering the mitotic checkpoint, which in turn results in multipolar spindles, mitotic arrest, and ultimately, apoptosis in the CIN cancer cells.[6][7]

AMG-650_Mechanism_of_Action cluster_0 Normal Mitosis (KIF18A Active) cluster_1 CIN Cancer Cell + AMG-650 KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Motor Activity Chromosomes Chromosomes Microtubules->Chromosomes Positioning Metaphase_Plate Proper Chromosome Alignment Chromosomes->Metaphase_Plate Cell_Division Successful Cell Division Metaphase_Plate->Cell_Division AMG_650 AMG-650 Inhibited_KIF18A KIF18A (Inhibited) AMG_650->Inhibited_KIF18A Inhibits Misaligned_Chromosomes Chromosome Misalignment Inhibited_KIF18A->Misaligned_Chromosomes Leads to Mitotic_Arrest Mitotic Arrest & Multipolarity Misaligned_Chromosomes->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of Action of AMG-650 in CIN Cancer Cells.

Quantitative Data Summary

In Vitro Potency
AssayCell LineValue
KIF18A MT-ATPase Activity IC50-48 nM[6][7]
KIF18A Inhibitor IC50-0.071 µM (71 nM)[8]
Mitotic Index Assay EC50OVCAR-30.068 µM[1]
Nuclear Count Assay EC50OVCAR-30.070 µM[1]
Preclinical Pharmacokinetics
SpeciesDoseRouteAUCBioavailability (F%)Clearance (CL)
Mouse10 mg/kgp.o.125 µM·h[1]88%[1]0.15 L/h/kg[1]
Rat10 mg/kgp.o.-49%[1]0.19 L/h/kg[1]
Dog2 mg/kgp.o.-62%[1]0.066 L/h/kg[1]
Preclinical Efficacy
Cancer ModelDosing RegimenOutcome
OVCAR-3 Xenografts10-100 mg/kg p.o. dailyDose-dependent tumor growth inhibition and durable tumor regressions.[1][8]
Pediatric Rhabdomyosarcoma PDX100 mg/kg p.o. for 21 daysOne model achieved a complete response.[4]
Pediatric Ewing Sarcoma PDX100 mg/kg p.o. for 21 daysTwo models achieved partial responses.[4]
Pediatric Osteosarcoma PDX100 mg/kg p.o. for 21 daysNo objective responses observed.[4]

Experimental Protocols

In Vivo Xenograft Efficacy Study (OVCAR-3 Model)
  • Animal Model: Female nude mice.

  • Cell Line: OVCAR-3 human ovarian cancer cells.

  • Tumor Implantation: Subcutaneous injection of OVCAR-3 cells.

  • Treatment Groups: Vehicle control and AMG-650 at various doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Oral gavage, once daily for a specified period (e.g., 45 days).

  • Endpoints:

    • Tumor volume measured serially.

    • Body weight to monitor toxicity.

    • Assessment of tumor regression and durable responses.

  • Pharmacodynamic Marker: Phospho-histone H3 (pH3) levels in tumor tissue to confirm mitotic arrest.[6]

Phase 1 Clinical Trial (NCT04293094) Protocol Outline
  • Study Title: A Phase 1, Multicenter, Open-label, Dose-Exploration and Dose-Expansion Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of AMG-650 in Subjects With Advanced Solid Tumors.

  • Phase: 1

  • Objectives:

    • Primary: To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) and to evaluate the safety and tolerability of AMG-650.[9]

    • Secondary: To assess preliminary anti-tumor activity (Objective Response Rate, Duration of Response, etc.) and to characterize the pharmacokinetic profile of AMG-650.[9]

  • Inclusion Criteria (Key):

    • Adults (≥ 18 years) with advanced/metastatic solid tumors.

    • Specific cohorts for Triple-Negative Breast Cancer (TNBC) and High-Grade Serous Ovarian Cancer (HGSOC).

    • Presence of measurable disease.[9]

    • ECOG Performance Status of ≤ 1.[10]

  • Exclusion Criteria (Key):

    • Untreated or symptomatic brain metastases.[11]

    • Gastrointestinal tract disease preventing oral medication intake.[11]

  • Study Design:

    • Dose Exploration Phase: Participants receive AMG-650 in one of three alternative schedules to determine MTD/RP2D.

    • Dose Expansion Phase: Participants in specific cancer cohorts (TNBC, HGSOC) are treated at the determined RP2D.

Phase_1_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, ECOG <=1, Measurable Disease) Enrollment Enrollment Patient_Screening->Enrollment Dose_Exploration Dose Exploration Phase (Multiple Schedules) Enrollment->Dose_Exploration Determine_RP2D Determine MTD/RP2D Dose_Exploration->Determine_RP2D Safety, Efficacy, PD Data Primary_Endpoint Primary Endpoint Analysis (Safety, Tolerability, DLTs) Dose_Exploration->Primary_Endpoint Dose_Expansion Dose Expansion Phase (TNBC & HGSOC Cohorts) Determine_RP2D->Dose_Expansion at RP2D Dose_Expansion->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Efficacy, PK/PD) Dose_Expansion->Secondary_Endpoint

Figure 2: Simplified Workflow of the AMG-650 Phase 1 Clinical Trial.

Conclusion and Future Directions

AMG-650 (Sovilnesib) is a promising, first-in-class KIF18A inhibitor with a clear mechanism of action that selectively targets the vulnerabilities of chromosomally unstable cancers. Preclinical data have demonstrated its potency and in vivo efficacy, supporting its advancement into clinical development. The ongoing Phase 1 trial will be crucial in establishing the safety profile and recommended dose for further investigation. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to AMG-650 and exploring combination therapies, such as with PARP inhibitors, to enhance anti-cancer activity.[6][12]

References

MRL-650: A Technical Guide to its Mechanism of Action as a Cannabinoid-1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid-1 (CB1) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, positioning it within the broader context of CB1 receptor signaling. While specific preclinical and in vivo data on this compound are limited in publicly available literature, this document extrapolates its mechanism based on its pharmacological profile and the well-established actions of other CB1 inverse agonists. This guide includes a summary of its known quantitative data, detailed experimental protocols representative of those used to characterize such compounds, and visualizations of the pertinent signaling pathways.

Introduction to this compound

This compound is a chemical probe identified as a highly potent and selective inverse agonist for the CB1 receptor.[1][2] Its significant selectivity for the CB1 receptor over the Cannabinoid-2 (CB2) receptor makes it a valuable tool for investigating the physiological and pathological roles of CB1 receptor activity. Inverse agonists, unlike neutral antagonists which simply block agonist binding, stabilize the receptor in an inactive conformation, thereby reducing its basal or constitutive activity. This mode of action has been explored for various therapeutic indications, including metabolic disorders, due to the anorexigenic effects observed with compounds in this class.[1][2]

Core Mechanism of Action: CB1 Receptor Inverse Agonism

The primary mechanism of action of this compound is its inverse agonism at the CB1 receptor. CB1 receptors are G-protein coupled receptors (GPCRs) that, even in the absence of an agonist, can exist in a partially active conformational state, leading to a basal level of signaling.

Signaling Pathway:

This compound binds to the CB1 receptor and stabilizes its inactive conformation. This action has the following key consequences on downstream signaling pathways:

  • Inhibition of Basal G-protein Activation: In its basal state, the CB1 receptor can activate Gi/o proteins. This compound binding prevents this, leading to a decrease in the dissociation of the Gαi/o and Gβγ subunits.

  • Stimulation of Adenylyl Cyclase Activity: The Gαi/o subunit normally inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting the inhibitor, this compound effectively leads to an increase in intracellular cAMP levels. This is a hallmark of CB1 receptor inverse agonism.

  • Modulation of Ion Channels and Kinase Cascades: The Gβγ subunit can modulate the activity of various ion channels (e.g., inwardly rectifying potassium channels and voltage-gated calcium channels) and kinase pathways (e.g., mitogen-activated protein kinase [MAPK] cascade). By preventing G-protein activation, this compound would be expected to alter these downstream events.

MRL650_Mechanism CB1_inactive CB1 Receptor (Inactive) G_protein Gi/o Protein CB1_active CB1 Receptor (Active) CB1_active->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts MRL650 This compound MRL650->CB1_inactive Binds and Stabilizes Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1_active Binds and Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits Downstream Downstream Signaling G_betagamma->Downstream Modulates ATP ATP ATP->AC cAMP->Downstream Activates

Figure 1: this compound Signaling Pathway at the CB1 Receptor.

Quantitative Data

The known pharmacological data for this compound is summarized in the table below. This data highlights its high potency and selectivity for the CB1 receptor.

ParameterValueReceptorReference
IC₅₀ 7.5 nMCannabinoid Receptor 1 (CB1)[1][2]
IC₅₀ 4100 nMCannabinoid Receptor 2 (CB2)[1][2]
Selectivity (CB2/CB1) ~547-fold-Calculated

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section provides detailed methodologies for key experiments typically used to characterize CB1 receptor inverse agonists. These protocols are based on established methods in the field.

Radioligand Binding Assay (for determining IC₅₀ and Kᵢ)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CB1 receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Membranes from CB1-expressing cells start->prep incubation Incubate Membranes with Radioligand and this compound prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CB1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled CB1 antagonist (e.g., [³H]-SR141716A).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in the CB1 receptor signaling pathway.

Logical Relationship Diagram:

cAMP_Assay_Logic MRL650 This compound (Inverse Agonist) CB1 CB1 Receptor MRL650->CB1 Binds to Gi Inhibitory G-protein (Gi) Activity CB1->Gi Decreases Basal AC Adenylyl Cyclase Activity Gi->AC Reduces Inhibition of cAMP cAMP Levels AC->cAMP Increases

Figure 3: Logical Flow of this compound's Effect on cAMP Levels.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cells.

    • Stimulate the cells with a submaximal concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • An increase in cAMP levels above the basal (forskolin-stimulated) level indicates inverse agonist activity.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of its maximal effect) from the dose-response curve.

Concluding Remarks

This compound is a valuable pharmacological tool for the study of CB1 receptor function due to its high potency and selectivity. Its mechanism as a CB1 inverse agonist suggests a potential to modulate physiological processes regulated by the endocannabinoid system, such as appetite and metabolism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds. Future research focusing on the in vivo efficacy and safety profile of this compound will be crucial to fully understand its therapeutic potential.

References

MRL-650: A Technical Guide to a Potent and Selective CNR1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650 is a potent, selective, and orally active inverse agonist of the human Cannabinoid Receptor 1 (CNR1).[1][2] Developed by Merck (MSD) and made available to the broader scientific community through the Donated Chemical Probes (DCP) initiative, this compound serves as a high-quality chemical probe for investigating the physiological and pathological roles of the CNR1 receptor.[3][4][5] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including its quantitative data, likely experimental protocols for its characterization, and relevant signaling pathways.

Discovery and History

This compound was discovered and initially characterized by researchers at Merck (MSD). While the specific timeline and lead scientists are not publicly detailed, its development is situated within the broader context of research into pyrazole (B372694) derivatives as cannabinoid receptor modulators. Following its internal characterization, Merck generously donated this compound to the Donated Chemical Probes program, a pre-competitive collaboration between pharmaceutical companies and academic institutions facilitated by the Structural Genomics Consortium (SGC).[5][6][7] The goal of this initiative is to provide the research community with open access to high-quality pharmacological tools to accelerate biomedical research. This compound, along with its designated negative control, MRL-CB1-NC, became part of this program to enable robust investigation into the biology of the CNR1 receptor.[3][4]

Pharmacological Profile

This compound is a small molecule with the chemical formula C25H18Cl3N3O3 and a molecular weight of 514.78 g/mol . Its primary mechanism of action is as an inverse agonist at the CNR1 receptor.

Potency and Efficacy

This compound demonstrates high potency for both human and rat CNR1, with activity in the low nanomolar range. As an inverse agonist, it not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterSpeciesValue (nM)
IC50 Human CNR17.5[3]
Rat CNR122.9[3]
EC50 Human CNR14.9[3]
Rat CNR14.5[3]
Selectivity

This compound exhibits high selectivity for CNR1 over the closely related Cannabinoid Receptor 2 (CNR2). Off-target screening has revealed some activity at other receptors, but at concentrations significantly higher than its CNR1 potency.

Table 2: Selectivity Profile of this compound

TargetParameterValue (nM)Selectivity (fold vs. hCNR1 IC50)
Human CNR2 IC504100[1]~547
GABA/PBR Ki82[3]~11
TMEM97 (Sigma2) Ki605[3]~81

Signaling Pathway

As an inverse agonist of CNR1, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins, this compound modulates downstream signaling pathways by stabilizing the inactive state of the receptor. This leads to an increase in the levels of cyclic adenosine (B11128) monophosphate (cAMP) by inhibiting the constitutive activity of CNR1 on adenylyl cyclase.

CNR1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_explanation MRL650 This compound CNR1_inactive CNR1 (Inactive) MRL650->CNR1_inactive Stabilizes CNR1_active CNR1 (Active) CNR1_inactive->CNR1_active Constitutive Activity Gi_protein Gi/o Protein CNR1_active->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC explanation This compound binding to CNR1 prevents its constitutive activity, thus disinhibiting Adenylyl Cyclase and increasing cAMP levels.

Caption: Signaling pathway of this compound as a CNR1 inverse agonist.

Experimental Protocols

While the precise, detailed protocols from the original discovery by Merck are not publicly available, the characterization of a novel CNR1 inverse agonist like this compound would typically involve the following standard assays.

Radioligand Binding Assay (for IC50 determination)

This assay measures the ability of this compound to displace a known radiolabeled CNR1 ligand from the receptor.

  • Membrane Preparation: Membranes from cells stably expressing human or rat CNR1 are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CNR1 antagonist (e.g., [3H]SR141716A) and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.

  • Washing: The filters are washed to remove unbound radioligand.

  • Detection: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

[³⁵S]GTPγS Binding Assay (for EC50 determination)

This functional assay measures the ability of this compound to inhibit the basal, agonist-independent activation of G-proteins by CNR1.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CNR1 are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP to ensure G-proteins are in their inactive state.

  • Assay Setup: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration and Detection: The protocol follows the same filtration and scintillation counting steps as the radioligand binding assay.

  • Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on basal G-protein activation is calculated as the EC50 value.

cAMP Accumulation Assay

This assay measures the downstream functional consequence of CNR1 inverse agonism on adenylyl cyclase activity.

  • Cell Culture: Whole cells expressing CNR1 are plated in a multi-well format.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Incubation with this compound: Cells are incubated with varying concentrations of this compound.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The data is analyzed to determine the effect of this compound on cAMP levels.

Experimental Workflow

The characterization of a chemical probe like this compound follows a logical progression from initial binding studies to functional and selectivity assays.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_functional Functional Characterization cluster_selectivity Selectivity & Off-Target Profiling synthesis Synthesis of Pyrazole Derivatives primary_binding Primary Radioligand Binding Assay (CNR1) synthesis->primary_binding potency_determination IC50 Determination primary_binding->potency_determination gtps_assay [35S]GTPγS Binding Assay (Inverse Agonism) potency_determination->gtps_assay camp_assay cAMP Accumulation Assay potency_determination->camp_assay efficacy_determination EC50 Determination gtps_assay->efficacy_determination camp_assay->efficacy_determination cnr2_binding CNR2 Binding Assay efficacy_determination->cnr2_binding panel_screening Broad Receptor Panel Screening efficacy_determination->panel_screening selectivity_profile Generation of Selectivity Profile cnr2_binding->selectivity_profile panel_screening->selectivity_profile

Caption: A representative experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of CNR1 biology. Its high potency, selectivity, and demonstrated inverse agonist activity make it a critical tool for elucidating the roles of CNR1 in health and disease. The open availability of this compound through the Donated Chemical Probes program exemplifies a commitment to advancing biomedical science through collaborative efforts. This guide provides the foundational technical information for researchers to effectively utilize this compound in their studies.

References

A Technical Guide to the Synthesis of Diarylpyrazole-Based CB1 Inverse Agonists: A Representative Pathway for MRL-650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise, proprietary synthesis pathway for MRL-650 is not publicly available. This guide provides a detailed, technically-grounded, and representative synthesis pathway for diarylpyrazole-based CB1 inverse agonists, a class of compounds to which this compound belongs. The methodologies and data presented are based on established and published synthetic routes for structurally analogous compounds.

Introduction

This compound is a cannabinoid receptor 1 (CB1) inverse agonist, a class of compounds that has been investigated for various therapeutic applications. Structurally, this compound features a diarylpyrazole core, a common scaffold for many CB1 receptor antagonists and inverse agonists. This document outlines a representative multi-step synthesis for this class of molecules, providing detailed experimental protocols, quantitative data from analogous syntheses, and visualizations of the chemical pathway and experimental workflows.

The synthesis of diarylpyrazole CB1 inverse agonists generally proceeds through a convergent pathway involving the formation of a key 1,3-diketone intermediate, followed by cyclization to form the pyrazole (B372694) core, and subsequent functional group manipulations to yield the final product.

Representative Synthesis Pathway

The following multi-step synthesis is a representative pathway for the preparation of diarylpyrazole-based CB1 inverse agonists, analogous to the potential synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A Substituted Acetophenone (B1666503) C 1,3-Diketone Intermediate A->C NaH, THF B Substituted Benzoate (B1203000) B->C E 1,5-Diarylpyrazole Ester C->E AcOH, Reflux D Substituted Hydrazine (B178648) D->E F 1,5-Diarylpyrazole Carboxylic Acid E->F 1. NaOH, EtOH/H2O 2. H+ H Final Product (e.g., this compound analogue) F->H HATU, DIPEA, DMF G Amine (e.g., Piperidine) G->H

Caption: Representative four-step synthesis pathway for diarylpyrazole CB1 inverse agonists.

Quantitative Data

The following table summarizes representative yields for each step of the synthesis, compiled from literature reports on analogous diarylpyrazole compounds.

StepReactionStarting MaterialsKey ReagentsProductRepresentative Yield (%)
1Claisen CondensationSubstituted Acetophenone, Substituted BenzoateSodium Hydride (NaH)1,3-Diketone75-90
2Pyrazole Formation1,3-Diketone, Substituted HydrazineAcetic Acid (AcOH)1,5-Diarylpyrazole Ester80-95
3Saponification1,5-Diarylpyrazole EsterSodium Hydroxide (B78521) (NaOH)1,5-Diarylpyrazole Carboxylic Acid90-99
4Amide Coupling1,5-Diarylpyrazole Carboxylic Acid, AmineHATU, DIPEAFinal Diarylpyrazole Amide70-85

Detailed Experimental Protocols

Step 1: Synthesis of the 1,3-Diketone Intermediate (Claisen Condensation)

Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of the substituted acetophenone (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of the substituted benzoate (1.1 eq.) in anhydrous THF is then added dropwise.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the 1,3-diketone intermediate.

Step 2: Synthesis of the 1,5-Diarylpyrazole Ester (Pyrazole Formation)

Methodology:

  • A solution of the 1,3-diketone intermediate (1.0 eq.) and the substituted hydrazine (1.1 eq.) in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield the 1,5-diarylpyrazole ester.

Step 3: Synthesis of the 1,5-Diarylpyrazole Carboxylic Acid (Saponification)

Methodology:

  • The 1,5-diarylpyrazole ester (1.0 eq.) is dissolved in a mixture of ethanol (B145695) and water.

  • Sodium hydroxide (3.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 2-3 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried under vacuum to give the 1,5-diarylpyrazole carboxylic acid.

Step 4: Synthesis of the Final Diarylpyrazole Amide (Amide Coupling)

Methodology:

  • To a solution of the 1,5-diarylpyrazole carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF) are added HATU (1.2 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • The desired amine (e.g., piperidine) (1.2 eq.) is added, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, 1M HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the final diarylpyrazole amide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of a synthesized compound.

Experimental_Workflow A Crude Reaction Mixture B Solvent Removal (Rotary Evaporation) A->B C Aqueous Work-up (Extraction & Washes) B->C D Drying of Organic Layer (Anhydrous Na2SO4) C->D E Filtration D->E F Concentration in Vacuo E->F G Purification F->G H Column Chromatography G->H Non-crystalline solid or oil I Recrystallization G->I Crystalline solid J Characterization (NMR, MS, HPLC) H->J I->J K Pure Final Product J->K

Caption: General experimental workflow for the purification and characterization of synthesized compounds.

MRL-650: A Technical Guide to its Biological Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650 is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The document includes a summary of its binding affinity, detailed experimental protocols for receptor binding and functional assays, and a visual representation of the associated signaling pathways.

Biological Target: Cannabinoid Receptor 1 (CB1)

The primary biological target of this compound is the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in various peripheral tissues. The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including appetite, pain perception, mood, and memory. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the CB1 receptor.

Quantitative Data: Binding Affinity and Potency

The binding affinity of this compound for the CB1 receptor and its selectivity over the Cannabinoid Receptor 2 (CB2) have been determined through in vitro pharmacological assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeParameterValue (nM)
This compoundHuman CB1Radioligand Binding AssayIC507.5[1]
This compoundHuman CB2Radioligand Binding AssayIC504100[1]

Table 1: In vitro potency of this compound at human cannabinoid receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a novel CB1 inverse agonist like this compound.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue.

  • Radioligand: [³H]CP-55,940, a high-affinity CB1 receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B glass fiber filters).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • [³H]CP-55,940 at a final concentration near its Kd.

    • Varying concentrations of this compound. For total binding, add vehicle. For non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

    • CB1 receptor-containing membranes.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis of the resulting competition curve.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists like this compound are expected to decrease the basal level of [³⁵S]GTPγS binding.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Agonist Control: A known CB1 agonist (e.g., CP-55,940).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • GDP: Guanosine diphosphate.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the agonist control in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM.

    • Varying concentrations of this compound. For basal binding, add vehicle. For agonist-stimulated binding, add the agonist control.

    • CB1 receptor-containing membranes.

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.

  • Scintillation Counting: Measure the radioactivity as described previously.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound.

    • Determine the ability of this compound to decrease basal [³⁵S]GTPγS binding (a measure of inverse agonism).

Signaling Pathways and Mechanism of Action

As a CB1 inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action has two main consequences: it blocks the binding and subsequent signaling of CB1 agonists (antagonism), and it reduces the constitutive, ligand-independent activity of the receptor (inverse agonism).

The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream effects also include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates MRL650 This compound (Inverse Agonist) MRL650->CB1 Inhibits (Inverse Agonism) Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream

Caption: CB1 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay B1 Prepare Reagents (Membranes, Radioligand, this compound) B2 Incubate B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (Determine IC50) B4->B5 F1 Prepare Reagents (Membranes, [³⁵S]GTPγS, this compound, GDP) F2 Incubate F1->F2 F3 Filter and Wash F2->F3 F4 Scintillation Counting F3->F4 F5 Data Analysis (Assess Inverse Agonism) F4->F5 Start Characterization of this compound Start->B1 Start->F1

Caption: Experimental Workflow for Characterizing this compound.

References

Unraveling the Regenerative Potential of the MRL Strain: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vitro research landscape surrounding the Murphy Roths Large (MRL) mouse strain, a model system renowned for its remarkable regenerative capabilities. This guide details the key molecular mechanisms, experimental protocols, and signaling pathways that contribute to the MRL strain's unique phenotype, with a focus on its suppressed TGF-β signaling and pro-regenerative extracellular matrix.

Introduction

The MRL mouse strain has garnered significant scientific interest due to its innate capacity for scar-free healing and tissue regeneration, particularly in muscle and cardiac tissues. In vitro studies have been instrumental in dissecting the cellular and molecular underpinnings of this phenomenon. This technical guide synthesizes the findings from key in vitro research, providing researchers, scientists, and drug development professionals with a detailed overview of the experimental evidence, methodologies, and signaling pathways that define the MRL regenerative phenotype. The central theme emerging from these studies is the critical role of a suppressed transforming growth factor-beta (TGF-β) signaling pathway and the unique composition of the MRL extracellular matrix (ECM).

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative in vitro studies between the regenerative MRL strain and the non-regenerative DBA/2J (D2) strain.

Table 1: Differential Gene Expression in Dystrophic Muscle Tissue

Gene CategoryRegulation in Sgcg-MRL vs. Sgcg-D2Key Genes
Muscle Development & DifferentiationUpregulatedMyoD, Myogenin
Inflammatory ResponseDownregulatedIL-1β, TNF-α
Extracellular Matrix DevelopmentDownregulatedCol1a1, Col3a1
TGF-β Signaling PathwayDownregulatedTgf-β1, Tgf-β3, Smad2/3

Table 2: Protein Composition of Decellularized Myoscaffolds

ProteinRelative Abundance in Sgcg-MRL vs. Sgcg-D2
TGF-β1Markedly Reduced[1][2]
TGF-β3Markedly Reduced[1][2]
Thrombospondin-4 (THBS4)Markedly Downregulated[1]
CollagenSignificantly Less Deposition[2]
IGF-1Enriched[2]
IL-6Enriched[2]

Key Experimental Protocols

Generation of Decellularized Myoscaffolds

This protocol is essential for studying the influence of the ECM on cellular behavior.

Objective: To remove cellular components from muscle tissue to isolate the native ECM scaffold.

Methodology:

  • Harvest gastrocnemius/soleus muscles from Sgcg-MRL and Sgcg-D2 mice.

  • Freeze-thaw the muscle tissue to induce cell lysis.

  • Wash the tissue extensively in a series of buffers to remove cellular debris. This typically includes:

    • Phosphate-buffered saline (PBS) to remove soluble proteins.

    • A hypotonic buffer (e.g., Tris-HCl with protease inhibitors) to further lyse cells.

    • A detergent solution (e.g., sodium dodecyl sulfate (B86663) - SDS) to solubilize cell membranes and nuclear components. The concentration and duration of SDS treatment are critical to ensure decellularization without excessive damage to the ECM.

    • Nuclease treatment (e.g., DNase and RNase) to digest any remaining nucleic acids.

  • Perform extensive washing with PBS and sterile water to remove all traces of detergents and cellular remnants.

  • Lyophilize the resulting decellularized ECM to create a "myoscaffold."

  • Verify decellularization through histological analysis (e.g., H&E staining to confirm the absence of nuclei) and DNA quantification assays.

Myoblast Seeding on Decellularized Myoscaffolds

This assay is used to assess the bioactivity of the ECM and its effect on myoblast proliferation and differentiation.

Objective: To evaluate the growth and differentiation of myoblasts cultured on ECM derived from MRL and D2 muscle.

Methodology:

  • Prepare decellularized myoscaffolds as described above and place them in a sterile culture plate.

  • Seed C2C12 myoblasts (a common murine myoblast cell line) onto the myoscaffolds.

  • Culture the seeded myoscaffolds in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • At various time points, assess cell growth and proliferation using assays such as:

    • MTS or MTT assays for metabolic activity.

    • Cell counting using a hemocytometer or automated cell counter after enzymatic detachment.

    • Immunofluorescence staining for proliferation markers like Ki67.

  • To assess differentiation, switch the culture to a differentiation medium (e.g., DMEM with 2% horse serum) and analyze for the formation of myotubes and the expression of differentiation markers like myosin heavy chain.

Signaling Pathways

The regenerative phenotype of the MRL strain is intricately linked to the suppression of the pro-fibrotic TGF-β signaling pathway.

Suppressed TGF-β Signaling in the MRL Strain

TGF-β signaling is a key driver of fibrosis in various tissues, including muscle.[1] The MRL strain possesses a protective polymorphism in the Ltbp4 gene, which leads to reduced activation of TGF-β.[1] This results in decreased phosphorylation of SMAD2/3, the downstream effectors of the canonical TGF-β pathway, ultimately leading to reduced expression of fibrotic genes.

TGF_beta_pathway cluster_MRL MRL Strain cluster_D2 D2 Strain TGF_beta_MRL TGF-β (Low) TGF_beta_R_MRL TGF-β Receptor TGF_beta_MRL->TGF_beta_R_MRL Ltbp4_MRL Protective Ltbp4 Ltbp4_MRL->TGF_beta_MRL Suppresses pSMAD23_MRL pSMAD2/3 (Low) TGF_beta_R_MRL->pSMAD23_MRL Reduced Phosphorylation Fibrosis_MRL Fibrosis (Suppressed) pSMAD23_MRL->Fibrosis_MRL Leads to TGF_beta_D2 TGF-β (High) TGF_beta_R_D2 TGF-β Receptor TGF_beta_D2->TGF_beta_R_D2 Ltbp4_D2 Standard Ltbp4 pSMAD23_D2 pSMAD2/3 (High) TGF_beta_R_D2->pSMAD23_D2 Increased Phosphorylation Fibrosis_D2 Fibrosis (Promoted) pSMAD23_D2->Fibrosis_D2 Leads to

Caption: Comparative TGF-β signaling in MRL vs. D2 strains.

Experimental Workflow for ECM Bioactivity Assessment

The following diagram illustrates the logical flow of experiments to determine the effect of the MRL-derived ECM on myoblast behavior.

ECM_workflow cluster_assays Bioactivity Assays start Harvest Muscle (MRL & D2) decell Decellularization Protocol start->decell myoscaffold Generate Myoscaffolds (MRL & D2 ECM) decell->myoscaffold seed Seed C2C12 Myoblasts myoscaffold->seed culture In Vitro Culture seed->culture prolif_assay Proliferation Assays (MTS, Ki67) culture->prolif_assay diff_assay Differentiation Assays (Myotube formation) culture->diff_assay

Caption: Workflow for assessing myoblast response to decellularized ECM.

Conclusion

In vitro studies of the MRL mouse strain have provided compelling evidence that its regenerative capacity is, in large part, attributable to a genetically determined suppression of TGF-β signaling and a resulting pro-regenerative extracellular matrix. The reduced levels of fibrotic factors and enrichment of growth factors within the MRL ECM create a microenvironment that favors myoblast proliferation and muscle development over fibrosis.[1][2] The experimental protocols and signaling pathway insights detailed in this guide offer a solid foundation for future research aimed at harnessing the regenerative potential of the MRL phenotype for therapeutic applications in muscle and other tissues. Further investigation into the specific roles of other identified factors, such as IGF-1 and IL-6, will continue to illuminate the complex interplay of molecules that govern tissue regeneration.

References

MRL-650: An In-Depth Technical Guide to its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for the chemical probe MRL-650. It is intended for informational purposes for research and drug development professionals. A comprehensive safety assessment requires further investigation.

Executive Summary

This compound is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CNR1), developed and donated by Merck Sharp & Dohme (MSD) for open science research. This guide provides a detailed overview of its preclinical safety and toxicity profile based on available in vitro data.

The primary mechanism of action of this compound is the inverse agonism of the human and rat CNR1, with high potency in the low nanomolar range. In vitro selectivity profiling has demonstrated a high degree of selectivity for CNR1 over the related CNR2 receptor. However, some off-target activities have been identified at higher concentrations, most notably at the GABA/PBR and TMEM97 (Sigma2) receptors.

Crucially, there is a notable absence of publicly available in vivo safety and toxicity data for this compound. Key toxicological parameters such as acute toxicity (LD50), repeated-dose toxicity (NOAEL), genotoxicity, carcinogenicity, and reproductive toxicity have not been reported in the public domain. Therefore, the in vivo safety profile of this compound remains uncharacterized.

This guide presents the available quantitative data in structured tables, details the experimental protocols for the key in vitro assays, and provides diagrams to visualize the signaling pathway and experimental workflows. Researchers using this compound should exercise caution and consider the need for further safety and toxicity evaluation depending on their specific experimental context.

In Vitro Pharmacological Profile

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and off-target liabilities.

Potency at CNR1

This compound demonstrates high potency as an inverse agonist at both human and rat CNR1.

Parameter Species Value (nM)
IC50Human7.5[1]
EC50Human4.9[1]
IC50Rat22.9[1]
EC50Rat4.5[1]
On-target cell-based functional assay-< 10[1]
Selectivity Profile

The selectivity of this compound has been assessed against the related CNR2 receptor and a broader panel of G-protein coupled receptors (GPCRs) and other enzyme targets.

Target Assay Type Value Selectivity Fold (vs. Human CNR1 IC50)
CNR2Radioligand Binding4.6 µM[1]~1000-fold[1]
GABA/PBRGPCR Scan (Ki)82 nM[1]~11-fold
TMEM97 (Sigma2 receptor)GPCR Scan (Ki)605 nM[1]~81-fold
Broad Panel Screening

This compound was screened against a customized panel of 168 assorted radioligand binding and enzymatic assays. At a concentration of 10 µM, no significant inhibition was observed in 152 of these assays, indicating that all off-targets in this panel are greater than 100-fold less potent than at CNR1.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays (CNR1 and CNR2)
  • Objective: To determine the binding affinity (IC50) of this compound to human and rat CNR1 and human CNR2.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor (human or rat CNR1, or human CNR2) are prepared.

    • Radioligand: A specific radiolabeled ligand for the cannabinoid receptors (e.g., [3H]CP55,940) is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Functional Inverse Agonist Assay (EC50)
  • Objective: To determine the functional potency (EC50) of this compound as an inverse agonist at CNR1.

  • Methodology:

    • Cell Line: A cell line stably expressing the target receptor (human or rat CNR1) and a reporter system (e.g., cAMP-responsive element-luciferase) is used.

    • Assay Principle: CNR1 activation typically leads to a decrease in intracellular cAMP levels. An inverse agonist will increase the basal level of cAMP.

    • Cell Treatment: Cells are treated with increasing concentrations of this compound.

    • Incubation: Cells are incubated for a defined period to allow for a functional response.

    • Detection: The reporter signal (e.g., luminescence for luciferase) is measured.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal increase in the reporter signal (EC50) is calculated.

GPCR and Broad Panel Screening
  • Objective: To assess the selectivity of this compound against a wide range of other potential molecular targets.

  • Methodology:

    • Assay Format: These are typically high-throughput screening assays performed by a contract research organization (e.g., MDS Pharma Services).[1]

    • Target Panel: A diverse panel of targets is used, including various GPCRs, ion channels, transporters, and enzymes.

    • Assay Types: The specific assay format depends on the target class and may include radioligand binding assays, enzymatic activity assays, or functional cell-based assays.

    • Test Concentration: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening.

    • Data Analysis: The percentage of inhibition or activation relative to a control is determined. For hits identified in the primary screen, follow-up dose-response curves are generated to determine Ki or IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

MRL650_Signaling_Pathway cluster_membrane Cell Membrane CNR1 CNR1 Receptor G_protein Gi/o Protein CNR1->G_protein Reduces basal Gi/o activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion MRL650 This compound (Inverse Agonist) MRL650->CNR1 ATP ATP ATP->AC

Caption: this compound mechanism of action as a CNR1 inverse agonist.

In_Vitro_Safety_Workflow cluster_primary Primary Assays cluster_secondary Secondary Selectivity Assays cluster_data Data Analysis & Interpretation start This compound potency CNR1 Binding & Functional Assays (IC50, EC50) start->potency cnr2 CNR2 Binding Assay potency->cnr2 gpcr_scan Broad GPCR Panel Screen potency->gpcr_scan enzyme_panel Enzyme & Other Target Panel potency->enzyme_panel selectivity_profile Determine Selectivity Profile cnr2->selectivity_profile off_target_hits Identify Off-Target Hits gpcr_scan->off_target_hits enzyme_panel->off_target_hits off_target_hits->selectivity_profile

Caption: Workflow for in vitro safety and selectivity profiling of this compound.

Discussion and Conclusion

This compound is a valuable research tool for interrogating the function of the CNR1 receptor due to its high potency and well-defined in vitro selectivity profile. The available data indicates a favorable selectivity window against the CNR2 receptor and a wide range of other molecular targets.

However, the identified off-target activities at GABA/PBR and TMEM97 receptors, although at concentrations higher than its CNR1 potency, should be taken into consideration when designing experiments and interpreting results, especially at higher concentrations of the probe.

The most significant gap in the safety and toxicity profile of this compound is the lack of in vivo data. Without information on its pharmacokinetic properties, acute toxicity, and potential for toxicity upon repeated administration, its use in in vivo studies should be approached with caution. Researchers planning to use this compound in animal models are strongly encouraged to conduct preliminary tolerability and pharmacokinetic studies to establish a safe and effective dose range.

References

MRL-650: A Technical Guide to its Therapeutic Potential as a Cannabinoid Receptor 1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRL-650, also known as CB1 inverse agonist 1, is a potent, selective, and orally active small molecule that acts as an inverse agonist of the Cannabinoid Receptor 1 (CB1). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and potential therapeutic applications, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the CB1 receptor and promoting a conformational state that reduces the receptor's basal signaling activity. This inverse agonism is in contrast to neutral antagonists, which block agonist binding without affecting the receptor's constitutive activity. The high selectivity of this compound for the CB1 receptor over the Cannabinoid Receptor 2 (CB2) minimizes off-target effects, making it a valuable tool for investigating the therapeutic potential of CB1 modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Parameter Value Receptor/Species Assay Type
IC₅₀ 7.5 nMHuman CB1Radioligand binding assay
IC₅₀ 4100 nMHuman CB2Radioligand binding assay
EC₅₀ (Inverse Agonism) < 10 nMNot SpecifiedCell functional assay

Table 1: In Vitro Potency and Selectivity of this compound. [1][2]

Species t₁/₂ (hours)
Sprague-Dawley Rats >8
C57BL/6 Mice >8
Beagles >24
Rhesus Macaques 22

Table 2: Pharmacokinetic Profile of this compound. [2]

Potential Therapeutic Areas

Based on its mechanism of action as a CB1 inverse agonist, this compound holds therapeutic potential in several areas:

  • Metabolic Disorders: The anorexigenic effects of this compound, demonstrated by its dose-dependent inhibition of feeding in animal models, suggest its utility in treating obesity and related metabolic conditions such as type 2 diabetes.[2][3] The CB1 receptor is a well-established regulator of appetite and energy balance.

  • Fibrotic Diseases: Preclinical evidence indicates that this compound can inhibit the expression of pro-fibrotic genes.[4] This suggests a potential therapeutic role in conditions characterized by excessive tissue scarring, such as liver fibrosis, pulmonary fibrosis, and systemic sclerosis.

  • Neurological and Psychiatric Disorders: The CB1 receptor is highly expressed in the central nervous system and is implicated in various neurological and psychiatric conditions. While not directly investigated for this compound in the available literature, CB1 antagonists have been explored for indications such as addiction and psychosis. Further research would be needed to determine the specific potential of this compound in this domain.

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of an inverse agonist like this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gαi CB1->Gi Activates Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces MRL650 This compound MRL650->CB1 Inhibits (Inverse Agonism)

Caption: CB1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

Pro-fibrotic Gene Expression Assay

This assay evaluates the effect of this compound on the expression of genes involved in fibrosis.[4]

1. Cell Culture:

  • Primary myofibroblasts are isolated from diseased tissue (e.g., Dupuytren's contracture tissue) through enzymatic digestion with collagenase.
  • Cells are cultured in appropriate media and passaged at low numbers to maintain their phenotype.

2. Compound Treatment:

  • Myofibroblasts are seeded in culture plates and allowed to adhere.
  • Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

3. Gene Expression Analysis:

  • Total RNA is extracted from the treated cells.
  • Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro-fibrotic genes, such as alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and collagen type III (COL3A1).
  • Gene expression levels are normalized to a housekeeping gene, and the results are expressed as a fold change relative to the vehicle-treated control.

start [label="Isolate Primary Myofibroblasts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture and Passage Cells"]; seed [label="Seed Cells in Plates"]; treat [label="Treat with this compound\nor Vehicle Control"]; extract [label="Extract Total RNA"]; qpcr [label="Perform qPCR for\nPro-fibrotic Genes"]; analyze [label="Analyze Gene Expression Data"]; end [label="Determine Effect of this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; culture -> seed; seed -> treat; treat -> extract; extract -> qpcr; qpcr -> analyze; analyze -> end; }

Caption: Workflow for Pro-fibrotic Gene Expression Assay.

Conclusion

This compound is a well-characterized and highly selective CB1 inverse agonist with a promising pharmacokinetic profile. Its demonstrated anorexigenic effects and ability to modulate pro-fibrotic gene expression highlight its potential for the development of novel therapeutics for metabolic and fibrotic diseases. The availability of this compound as a chemical probe for open science provides a valuable opportunity for the research community to further explore its therapeutic applications and elucidate the role of the CB1 receptor in various physiological and pathological processes.[5][6][7]

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MRL-650 (assumed to be AMG-650, a KIF18A Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, presumed to be AMG-650, is a first-in-class, orally bioavailable small molecule inhibitor of the kinesin family member 18A (KIF18A).[1][2] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome positioning during cell division.[2] In cancer cells characterized by chromosomal instability (CIN) and a mutated TP53 gene, there is a heightened dependency on KIF18A for successful mitosis.[2] Inhibition of KIF18A's motor activity in these cells leads to mitotic errors, such as multipolar spindles, which ultimately triggers apoptotic cell death.[1] This selective vulnerability makes KIF18A an attractive therapeutic target in cancers with high CIN, including certain types of ovarian, breast, and endometrial cancers.[1][2]

Preclinical data have demonstrated that AMG-650 selectively inhibits the ATPase activity of KIF18A, leading to potent anti-proliferative effects in chromosomally unstable cancer cell lines.[1] In vivo studies have shown robust anti-tumor activity in mouse xenograft models at well-tolerated doses.[1] These promising preclinical findings have led to the evaluation of AMG-650 in Phase 1 clinical trials for patients with advanced solid tumors.[2]

These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound (AMG-650).

Data Presentation

Table 1: Preclinical Pharmacokinetic Profile of AMG-650 in Various Species
SpeciesDose (mg/kg)RouteBioavailability (F%)Clearance (CL) (L/h/kg)Volume of Distribution (Vss) (L/kg)Tmax (h)Cmax (µM)
Mouse10p.o.880.151.649.124.00
Rat10p.o.490.191.725.333.36
Dog2p.o.620.0661.676.000.95
Data extracted from preclinical studies on AMG-650.[3]
Table 2: In Vivo Efficacy of AMG-650 in an OVCAR-3 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth InhibitionObservations
Vehicle Control-q.d.-Progressive tumor growth
AMG-6504p.o. q.d.Dose-dependent inhibitionNo significant body weight changes
AMG-6506p.o. q.d.Dose-dependent inhibitionNo significant body weight changes
AMG-6508p.o. q.d.Dose-dependent inhibitionNo significant body weight changes
AMG-65010p.o. q.d.Durable tumor regressions (up to 52 days)No significant body weight changes
AMG-65030p.o. q.d.Durable tumor regressions (up to 70 days)No significant body weight changes
AMG-650100p.o. q.d.Durable tumor regressions (up to 70 days)No significant body weight changes
Data from in vivo efficacy studies in mice bearing OVCAR-3 cancer xenografts.[3]

Signaling Pathway and Mechanism of Action

MRL650_Mechanism_of_Action cluster_mitosis Mitosis in CIN Cancer Cell cluster_inhibition Therapeutic Intervention KIF18A KIF18A (Mitotic Kinesin) Microtubules Microtubules KIF18A->Microtubules regulates MitoticCheckpoint Mitotic Checkpoint Activation Chromosomes Chromosome Positioning Microtubules->Chromosomes ProperAnaphase Proper Anaphase Progression Chromosomes->ProperAnaphase Apoptosis Apoptosis MRL650 This compound (AMG-650) MRL650->KIF18A inhibits Multipolarity Multipolarity MitoticCheckpoint->Multipolarity Multipolarity->Apoptosis

Caption: Mechanism of action of this compound (AMG-650) in chromosomally unstable (CIN) cancer cells.

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound (AMG-650) in a relevant in vivo cancer model.

Materials:

  • This compound (AMG-650) formulated for oral administration.

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

  • Human cancer cell line with known CIN and TP53 mutation status (e.g., OVCAR-3 for ovarian cancer).

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Cell Culture and Implantation:

    • Culture OVCAR-3 cells in appropriate media until they reach the desired confluence.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (AMG-650) or vehicle control orally (p.o.) once daily (q.d.) at the predetermined doses (e.g., 10, 30, 100 mg/kg).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment tolerance.

  • Efficacy Assessment:

    • Measure tumor volumes every 2-3 days throughout the study.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.

    • Determine the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

Xenograft_Workflow A Cell Culture (OVCAR-3) B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (this compound or Vehicle) D->E F Tumor Volume & Body Weight Measurement E->F 2-3 times/week G Endpoint Analysis: Tumor Excision & Weight E->G End of Study H Data Analysis (% TGI) G->H

Caption: Workflow for a murine xenograft efficacy study.

Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound (AMG-650) after oral administration.

Materials:

  • This compound (AMG-650) formulated for oral administration.

  • Naïve mice (e.g., C57BL/6 or CD-1, 6-8 weeks old).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • LC-MS/MS or other appropriate bioanalytical method for drug quantification.

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound (AMG-650) to a cohort of mice (n=3-4 mice per time point).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound (AMG-650) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), and Vss (volume of distribution) using appropriate software (e.g., Phoenix WinNonlin).

PK_Study_Workflow A Single Oral Dose of this compound to Mice B Serial Blood Sampling at Pre-defined Time Points A->B C Plasma Separation and Storage B->C D LC-MS/MS Analysis of Plasma Samples C->D E Pharmacokinetic Parameter Calculation D->E

Caption: Workflow for a pharmacokinetic study in mice.

Pharmacodynamic (PD) Marker Assessment

Objective: To assess the in vivo target engagement and biological effect of this compound (AMG-650).

Materials:

  • Tumor-bearing mice from the efficacy study.

  • Reagents for immunohistochemistry (IHC) or Western blotting (e.g., primary antibodies against phospho-histone H3 (pHH3)).

  • Tissue processing and analysis equipment.

Procedure:

  • Tissue Collection:

    • At the end of the efficacy study or at specific time points after the last dose, euthanize a subset of mice from each treatment group.

    • Excise tumors and fix them in 10% neutral buffered formalin for IHC or snap-freeze in liquid nitrogen for Western blotting.

  • IHC for pHH3:

    • Process formalin-fixed, paraffin-embedded tumor sections.

    • Perform IHC staining for pHH3, a marker of cells in mitosis.

    • Quantify the percentage of pHH3-positive cells in the tumors from each treatment group.

  • Western Blotting:

    • Prepare protein lysates from the snap-frozen tumor samples.

    • Perform Western blotting to detect the levels of relevant proteins in the KIF18A signaling pathway.

  • Data Analysis:

    • Compare the levels of the PD markers between the this compound (AMG-650) treated groups and the vehicle control group to demonstrate target engagement and downstream pathway modulation. A dose-dependent increase in the mitotic marker pHH3 would be expected.[1]

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound (assumed to be AMG-650). These studies are critical for establishing the efficacy, safety profile, and mechanism of action of this novel KIF18A inhibitor. The successful execution of these experiments will provide the necessary data to support further preclinical and clinical development.

References

Application Notes and Protocols for the Analytical Detection of MRL-650

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As a novel compound of interest in drug development, robust and reliable analytical methods for the detection and quantification of MRL-650 are crucial for researchers, scientists, and professionals in the field. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods. The methodologies described herein are intended to serve as a comprehensive guide for establishing sensitive and accurate assays for this compound.

I. Overview of Analytical Techniques

The primary analytical technique for the quantification of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in complex biological matrices.[1][2] Other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for formulations where the concentration of this compound is expected to be higher.[3][4]

II. Experimental Protocols

A. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[5][6] The choice of method will depend on the nature of the sample (e.g., plasma, tissue, formulation).

1. Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

This protocol is suitable for cleaning up and concentrating this compound from complex biological fluids.

  • Materials:

    • SPE Cartridges (e.g., C18)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid

    • Internal Standard (a structurally similar compound to this compound)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

    • Loading: Mix 500 µL of the biological sample with 500 µL of water containing the internal standard. Load the mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation for Plasma Samples

This is a simpler and faster method for removing proteins from plasma samples.

  • Materials:

    • Acetonitrile (containing internal standard)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Add 300 µL of cold acetonitrile (containing the internal standard) to 100 µL of plasma in a microcentrifuge tube.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. LC-MS/MS Method for Quantification of this compound

This protocol outlines the conditions for a sensitive and selective LC-MS/MS method.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-9 min: 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM):

      • The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

    • Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument being used.[7]

III. Data Presentation

Quantitative data from the analysis of this compound should be summarized in clear and well-structured tables.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Bias) Within ± 15%Within ± 15% of nominal
Precision (% CV) < 15%≤ 15%
Recovery (%) 85-115%Consistent and reproducible
Matrix Effect 85-115%Within acceptable range

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Quant Quantification LC_MS->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis.

B. Signaling Pathway (Hypothetical)

Assuming this compound is an inhibitor of a specific kinase pathway, the following diagram illustrates its hypothetical mechanism of action.

signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response MRL650 This compound MRL650->Kinase1

Caption: Hypothetical signaling pathway inhibited by this compound.

References

MRL-650 for Protein Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650 is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. As a chemical probe, this compound is a valuable tool for investigating the physiological and pathological roles of the CB1 receptor.[1][2][3] Its high affinity and selectivity for CB1 make it an excellent candidate for use in various protein binding assays to characterize the receptor and screen for novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for utilizing this compound in protein binding assays.

Mechanism of Action

This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity.[4][5] The CB1 receptor exhibits a level of signaling activity even in the absence of an agonist. This compound stabilizes the inactive conformation of the receptor, thereby decreasing this basal signaling.[4] This mechanism is crucial for studying the intrinsic activity of the CB1 receptor and for developing therapeutic strategies where reducing constitutive receptor signaling is desired.

Quantitative Data

The binding affinity of this compound for human and rat CB1 receptors, as well as its selectivity over the CB2 receptor, has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterSpeciesReceptorValue
IC50 HumanCB17.5 nM
HumanCB24100 nM
EC50 HumanCB14.9 nM
IC50 RatCB122.9 nM
EC50 RatCB14.5 nM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Two common and robust methods for assessing the binding of this compound to the CB1 receptor are the Radioligand Competition Binding Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 receptor ligand.

Materials:

  • This compound

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells)

  • Radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]-CP55,940)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.5% BSA

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., WIN 55,212-2)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Thaw the CB1 receptor membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.7 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of unlabeled WIN 55,212-2 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-CP55,940, and 100 µL of the diluted membrane preparation.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-CP55,940, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition binding wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This non-radioactive, homogeneous assay format is suitable for high-throughput screening and measures the competition between this compound and a fluorescently labeled ligand for binding to the CB1 receptor.

Materials:

  • This compound

  • SNAP-tagged or other tagged CB1 receptor-expressing cell membranes

  • Terbium (Tb)-labeled anti-tag antibody (donor fluorophore)

  • Fluorescently labeled CB1 receptor ligand (acceptor fluorophore)

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the Tb-labeled antibody, fluorescently labeled ligand, and this compound in Assay Buffer.

  • Assay Setup: In a 384-well plate, add the following components in a final volume of 20 µL:

    • A fixed concentration of CB1 receptor membranes.

    • A fixed concentration of Tb-labeled anti-tag antibody.

    • A fixed concentration of the fluorescently labeled CB1 ligand.

    • Varying concentrations of this compound for the competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the TR-FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It also modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. As an inverse agonist, this compound suppresses the basal activity of this pathway.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MRL650 This compound (Inverse Agonist) MRL650->CB1 Binds and Inactivates Agonist Agonist Agonist->CB1 Binds and Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: CB1 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in the radioligand competition binding assay for determining the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare CB1 Membranes incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare this compound dilutions and Radioligand prep_ligands->incubation filtration Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for the radioligand competition binding assay.

References

Unraveling the Regenerative Potential of the MRL Mouse Strain in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research indicates that "MRL-650" is not a recognized specific molecule, drug, or compound within the scientific literature. The query likely refers to the Murphy Roths Large (MRL) mouse strain , a unique inbred strain renowned for its exceptional regenerative capabilities, particularly in healing wounds with minimal scarring and regenerating damaged tissues.

This document provides detailed application notes and protocols based on the molecular mechanisms underlying the regenerative phenotype of the MRL mouse strain. The information presented is intended to guide researchers in exploring these unique biological processes for potential therapeutic applications.

Application Notes

The MRL mouse strain exhibits an enhanced capacity for tissue repair and regeneration, a trait attributed to several key molecular distinctions. Understanding these mechanisms offers valuable insights for developing novel regenerative therapies.

Core Mechanism: Suppression of TGF-β Signaling

A central element of the MRL strain's regenerative phenotype is the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway .[1] In most mammals, TGF-β signaling is a critical mediator of fibrosis and scar formation following injury. The MRL mouse possesses a protective polymorphism in the Ltbp4 gene, which leads to reduced activation of TGF-β.[1] This suppression of TGF-β signaling results in a pro-regenerative environment characterized by:

  • Reduced Fibrosis: Lower deposition of collagen and other extracellular matrix (ECM) components that contribute to scar tissue.[2]

  • Enhanced Cell Growth: Myoblasts seeded on decellularized ECM from MRL mice show improved growth characteristics.[1]

  • Altered Gene Expression: A significant downregulation of genes associated with the ECM and the TGF-β signaling pathway is observed in MRL tissues compared to non-regenerative strains.[1]

Key Molecular Players and Pathways

Several molecules and signaling pathways are implicated in the MRL strain's regenerative response:

Molecule/Pathway Function in MRL Strain Potential Research Application
TGF-β1 and TGF-β3 Markedly reduced levels in the ECM of MRL muscle tissue.[1][2]Targeting TGF-β isoforms to mitigate fibrosis in various diseases.
SMAD2/3 Phosphorylation is suppressed, indicating reduced TGF-β signaling activity.[1]Developing inhibitors of SMAD2/3 phosphorylation for pro-regenerative therapies.
Thrombospondin-4 (THBS4) Significantly downregulated in MRL-derived myoscaffolds.[1]Investigating THBS4 as a potential therapeutic target to modulate tissue repair.
Interleukin-6 (IL-6) Upregulated in the serum of Sgcg-MRL mice.[1]Exploring the role of IL-6 in promoting a pro-regenerative inflammatory response.
Insulin-like Growth Factor 1 (IGF-1) Enriched in the myoscaffolds of MRL mice.[1][2]Investigating the therapeutic potential of IGF-1 in promoting muscle regeneration.

Visualizing the Suppressed TGF-β Pathway in MRL Mice

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR Binds LTBP4 LTBP4 (MRL variant) LTBP4->TGFb Sequesters/ Inhibits Activation SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Fibrosis_Genes Fibrotic Gene Expression Nucleus->Fibrosis_Genes Promotes Transcription

Caption: Suppressed TGF-β signaling in the MRL mouse strain.

Experimental Protocols

The following are generalized protocols derived from methodologies used in studying the MRL mouse strain. Researchers should adapt these protocols to their specific experimental needs.

1. Protocol for Analysis of Gene Expression in MRL-derived Tissue

This protocol outlines the steps for quantifying gene expression differences between MRL and control mouse strains using quantitative PCR (qPCR).

Workflow for Gene Expression Analysis

gene_expression_workflow tissue_collection 1. Tissue Collection (e.g., muscle) from MRL and control mice rna_extraction 2. RNA Extraction (e.g., Trizol method) tissue_collection->rna_extraction cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. qPCR (with primers for target and housekeeping genes) cdna_synthesis->qpcr data_analysis 5. Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis

Caption: Experimental workflow for gene expression analysis.

Materials:

  • Tissue samples from MRL and control (e.g., C57BL/6) mice

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Tgf-β1, Col1a1) and housekeeping genes (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Tissue Homogenization: Homogenize tissue samples in RNA extraction reagent according to the manufacturer's protocol.

  • RNA Extraction: Perform RNA extraction to isolate total RNA. Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions with primers for your genes of interest and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between MRL and control samples.

2. Protocol for Decellularization of Muscle Tissue to Generate Myoscaffolds

This protocol describes the generation of decellularized extracellular matrix (dECM) scaffolds from muscle tissue, which can be used to study the influence of the MRL ECM on cell behavior.

Materials:

  • Gastrocnemius muscle from MRL and control mice

  • Phosphate-buffered saline (PBS)

  • 1% Sodium dodecyl sulfate (B86663) (SDS) in PBS

  • 1% Triton X-100 in PBS

  • DNase I solution

  • Penicillin-Streptomycin

Procedure:

  • Tissue Preparation: Excise gastrocnemius muscles and freeze-thaw to lyse cells.

  • Decellularization:

    • Incubate tissues in 1% SDS solution with gentle agitation. Change the solution daily until the tissue appears translucent.

    • Wash extensively with PBS to remove residual SDS.

    • Incubate in 1% Triton X-100 to remove remaining cellular debris.

    • Treat with DNase I to digest any remaining DNA.

  • Sterilization and Storage: Wash scaffolds thoroughly with sterile PBS containing Penicillin-Streptomycin. Store at 4°C in sterile PBS.

3. Protocol for Cell Seeding on dECM Myoscaffolds

This protocol allows for the investigation of how the MRL dECM influences cell behavior, such as myoblast proliferation and differentiation.

Materials:

  • Decellularized myoscaffolds from MRL and control mice

  • C2C12 myoblasts (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell proliferation assay kit (e.g., MTT or BrdU)

  • Microscopy equipment

Procedure:

  • Scaffold Preparation: Place sterile dECM scaffolds in a culture plate.

  • Cell Seeding: Seed C2C12 myoblasts onto the scaffolds at a predetermined density.

  • Cell Culture: Culture the seeded scaffolds for the desired period, changing the medium as required.

  • Analysis:

    • Cell Proliferation: Assess cell proliferation at various time points using a suitable assay.

    • Microscopy: Visualize cell morphology and attachment on the scaffolds using light or fluorescence microscopy.

    • Gene/Protein Expression: Harvest cells from the scaffolds to analyze markers of differentiation or other cellular processes.

References

Application Notes and Protocols for MRL-650 Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary cell lines, derived directly from tissues, are crucial tools in biomedical research and drug discovery, offering a more physiologically relevant model compared to immortalized cell lines. This document provides detailed application notes and protocols for the treatment of primary cell lines with MRL-650, a novel therapeutic agent. The following sections outline the mechanism of action of this compound, protocols for its use in primary cell culture, and methods for assessing its effects on cellular signaling and viability.

Mechanism of Action

The precise mechanism of action of this compound is currently under investigation. However, preliminary studies suggest that it may modulate inflammatory responses through the regulation of key signaling pathways. It is hypothesized that this compound may exert its effects by influencing cytokine production and immune cell activation. Further research is necessary to fully elucidate the molecular targets and downstream effects of this compound.

Experimental Protocols

Primary Cell Line Culture

Objective: To establish and maintain viable primary cell cultures for this compound treatment.

Materials:

  • Tissue biopsy

  • Collagenase or other appropriate tissue dissociation enzymes

  • Basal media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Aseptically mince the tissue biopsy into small fragments.

  • Incubate the tissue fragments with a dissociation enzyme solution (e.g., collagenase) at 37°C for a specified time to release individual cells.

  • Neutralize the enzyme and gently pipette the cell suspension to create a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the cell pellet in complete culture medium.

  • Plate the cells in culture flasks or plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth and morphology regularly. Passage the cells when they reach 70-80% confluency.

This compound Preparation and Treatment

Objective: To prepare this compound solutions and treat primary cell lines at desired concentrations.

Materials:

  • This compound powder

  • Sterile solvent (e.g., DMSO, PBS)

  • Complete culture medium

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in a suitable sterile solvent to a high concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or as recommended by the manufacturer.

  • On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete culture medium.

  • Remove the existing medium from the primary cell cultures and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (medium with solvent but without this compound) in each experiment.

  • Incubate the cells for the desired treatment duration.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of primary cells.

Common Assays:

  • MTT Assay: Measures the metabolic activity of cells.

  • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.

  • Bradford Assay: Quantifies total protein content as an indicator of cell number.

Example Protocol (MTT Assay):

  • Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired time period.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

The quantitative data from this compound treatment experiments should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%)
Primary Human Bronchial Epithelial Cells240 (Vehicle)100
195 ± 4
1082 ± 6
5065 ± 8
Primary Mouse Splenocytes480 (Vehicle)100
198 ± 3
1089 ± 5
5071 ± 7

Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical relationships and processes described, the following diagrams have been created using Graphviz.

MRL650_Signaling_Pathway MRL650 This compound CellSurfaceReceptor Cell Surface Receptor MRL650->CellSurfaceReceptor Binds to IntracellularSignaling Intracellular Signaling Cascades CellSurfaceReceptor->IntracellularSignaling Activates TranscriptionFactors Transcription Factors (e.g., NF-κB) IntracellularSignaling->TranscriptionFactors Modulates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates InflammatoryResponse Inflammatory Response GeneExpression->InflammatoryResponse Alters

Caption: Proposed signaling pathway of this compound in primary cells.

Experimental_Workflow Start Start: Isolate Primary Cells Culture Culture and Expand Cells Start->Culture Prepare Prepare this compound Solutions Culture->Prepare Treat Treat Cells with this compound Prepare->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Cellular Assays (e.g., Viability, Signaling) Incubate->Assay Collect Collect and Analyze Data Assay->Collect

Caption: Experimental workflow for this compound treatment of primary cells.

Troubleshooting & Optimization

Optimizing MRL-650 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of MRL-650. Here you will find answers to frequently asked questions, troubleshooting strategies for common issues, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

A series of common questions regarding the use of this compound are addressed below, providing quick and accessible information for researchers.

QuestionAnswer
What is the recommended starting concentration for this compound in cell-based assays? For initial experiments, a concentration range of 1 µM to 100 µM is recommended. However, the optimal concentration is highly cell-type and assay-dependent. A dose-response experiment is crucial to determine the EC50 or IC50 for your specific system.
What is the known mechanism of action for this compound? This compound is an inhibitor of the TGF-β signaling pathway. It specifically targets the phosphorylation of SMAD2/3, which in turn reduces the expression of downstream pro-fibrotic genes.[1]
How should I dissolve and store this compound? This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
What are the potential off-target effects of this compound? While this compound is designed to be a specific inhibitor of the TGF-β pathway, potential off-target effects on other signaling pathways such as the Hippo or Wnt pathways have not been fully ruled out.[2][3] It is advisable to include appropriate controls to monitor for unintended effects.
Is this compound cytotoxic at higher concentrations? Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at high concentrations. It is essential to perform a cell viability assay (e.g., MTT or Calcein-AM assay) in parallel with your functional assays to distinguish between specific pathway inhibition and general toxicity.[4]

Troubleshooting Guide

Encountering issues during your experiments? This guide provides solutions to common problems that may arise when working with this compound.

ProblemPossible CauseSuggested Solution
No observable effect of this compound treatment. - Concentration too low: The concentration of this compound may not be sufficient to inhibit the TGF-β pathway in your specific cell type. - Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell line insensitivity: The chosen cell line may not have an active TGF-β signaling pathway.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). - Use a fresh aliquot of this compound and ensure proper dissolution. - Confirm the expression of TGF-β receptors and downstream signaling components in your cell line via Western blot or qPCR.
High levels of cell death observed. - Concentration too high: The concentration of this compound is likely causing cytotoxicity. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration range of this compound used in your experiments. - Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control to assess solvent toxicity.
Inconsistent results between experiments. - Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect experimental outcomes. - Inconsistent compound preparation: Variations in the preparation of this compound working solutions can lead to inconsistent dosing.- Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. - Prepare fresh working solutions of this compound for each experiment from a validated stock solution.
Unexpected changes in cell morphology. - Off-target effects: this compound may be affecting other cellular pathways that influence cell shape and adhesion. - Cellular stress: High concentrations of the compound or solvent can induce stress responses.- Investigate potential off-target effects by examining markers of other relevant signaling pathways. - Lower the this compound concentration and ensure the solvent concentration is minimal.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic concentration of this compound, which is essential for designing experiments where cell viability is not a confounding factor.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • Your cell line of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical starting range would be from 200 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

Visual diagrams can aid in understanding the complex biological processes and experimental designs involved in this compound research.

MRL650_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 Phosphorylation MRL650 This compound MRL650->pSMAD23 Inhibition SMAD23 SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Expression SMAD_complex->Gene

Caption: this compound inhibits the TGF-β signaling pathway.

Optimization_Workflow start Start: Define Cell Line and Assay dose_response 1. Perform Dose-Response (e.g., 0.1-200 µM) start->dose_response viability 2. Assess Cell Viability (e.g., MTT Assay) dose_response->viability determine_ic50 3. Determine IC50/EC50 viability->determine_ic50 select_conc 4. Select Non-Toxic Working Concentrations determine_ic50->select_conc functional_assay 5. Perform Functional Assay (e.g., qPCR, Western Blot) select_conc->functional_assay analyze 6. Analyze Results functional_assay->analyze end End: Optimized Concentration analyze->end

Caption: Workflow for optimizing this compound concentration.

References

common problems with MRL-650 stability

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Information regarding a specific product or compound designated "MRL-650" is not publicly available. The following content is based on common stability and handling issues encountered with similar research compounds. Please verify the identity of this compound and consult the manufacturer's specific guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A: While specific data for this compound is unavailable, similar research compounds often require storage at low temperatures to minimize degradation. For long-term stability, it is generally recommended to store the compound as a solid at -20°C or -80°C in a tightly sealed, desiccated container. For short-term use, a stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: My this compound solution appears to have precipitated. What should I do?

A: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent is not optimal. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Centrifugation of the solution before use can also remove undissolved particles that may interfere with experiments.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A: Inconsistent results can stem from several factors related to compound stability and handling. These may include:

  • Degradation: The compound may be degrading in the culture medium.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.

  • Adsorption to Plastics: The compound may be adsorbing to the surface of plasticware, reducing its effective concentration.

Troubleshooting Guides

Issue 1: Suspected Compound Degradation

Symptoms:

  • Decreased potency or activity in assays over time.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Color change of the compound solution.

Troubleshooting Workflow:

A Suspected Degradation B Check Storage Conditions (Temperature, Light, Humidity) A->B C Analyze by HPLC/LC-MS B->C D Compare to a Freshly Prepared Standard C->D E Degradation Confirmed D->E Discrepancy Found F No Significant Degradation D->F No Discrepancy G Optimize Storage (e.g., Aliquot, Lower Temp) E->G H Investigate Other Factors (e.g., Assay Variability) F->H

Caption: Troubleshooting workflow for suspected compound degradation.

Issue 2: Poor Solubility

Symptoms:

  • Visible precipitate in the stock solution or assay medium.

  • Difficulty in achieving the desired final concentration.

  • Inconsistent assay results at higher concentrations.

Troubleshooting Workflow:

A Poor Solubility Observed B Try Gentle Warming and Sonication A->B G Use as is, note insolubility A->G C Still Insoluble B->C Fails D Soluble B->D Succeeds E Consider Alternative Solvents (e.g., Ethanol, DMF) C->E F Prepare a Lower Concentration Stock Solution C->F H Proceed with Experiment D->H E->H F->H

Caption: Troubleshooting workflow for poor compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Disclaimer: This is a general protocol and may need to be adapted based on the specific properties of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh out 5 mg.

  • Transfer the solid compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Quantitative Data Summary

As no specific quantitative data for this compound could be located, the following table provides a template for summarizing stability data that users can populate with their own experimental findings.

ParameterCondition ACondition BCondition C
Storage Temperature 4°C-20°C-80°C
Solvent DMSOEthanolPBS
Purity after 1 month (%)
Purity after 6 months (%)

Note: This table should be populated with data from analytical experiments such as HPLC to assess the purity of this compound over time under different storage conditions.

Technical Support Center: Troubleshooting Off-Target Effects of MRL-650

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of MRL-650, a hypothetical kinase inhibitor targeting the p38 MAPK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary on-target effect is the suppression of the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Q2: What are potential off-target effects of this compound?

As with many kinase inhibitors, this compound may exhibit off-target activity, binding to and inhibiting other kinases with varying degrees of affinity.[1] Potential off-target effects could lead to unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[1] Known off-target interactions for kinase inhibitors can include other members of the MAPK family (e.g., JNK, ERK) or unrelated kinases.[2]

Q3: How can I determine if my experimental observations are due to off-target effects of this compound?

A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[3] This can include:

  • Kinome Profiling: Screening this compound against a large panel of kinases to determine its selectivity profile.[2][4]

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of p38 MAPK inhibition.[2]

  • Use of Structurally Unrelated Inhibitors: Confirming findings with a different inhibitor targeting p38 MAPK. If the phenotype persists, it is more likely an on-target effect.[3]

  • Dose-Response Analysis: On-target effects should typically manifest at lower concentrations of this compound than off-target effects.[3]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of p38 MAPK should rescue the on-target effects but not the off-target ones.[2]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Q: I am observing a cellular phenotype that is inconsistent with the known function of p38 MAPK inhibition. What could be the cause?

A: This discrepancy may arise from the inhibition of an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[3]

Troubleshooting Steps:

  • Validate with a Different Tool: Use a structurally unrelated p38 MAPK inhibitor or a genetic approach like siRNA or CRISPR to see if the phenotype is reproduced.[3]

  • Perform Kinase Profiling: Utilize a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[3][4]

  • Conduct Phospho-proteomics: Analyze global changes in protein phosphorylation to identify other signaling pathways that may be affected by this compound.[3]

Issue 2: High Levels of Cytotoxicity at Effective Concentrations

Q: I am observing significant cell death at concentrations of this compound that are required to inhibit p38 MAPK. Is this an on-target or off-target effect?

A: While high concentrations of any compound can be toxic, unexpected cytotoxicity at effective doses may indicate potent off-target effects on kinases essential for cell survival.[3]

Troubleshooting Steps:

  • Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits p38 MAPK without causing excessive toxicity.[3]

  • Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[3]

  • Test Structurally Different Inhibitors: Compare the cytotoxic profiles of this compound with other p38 MAPK inhibitors. If cytotoxicity is unique to this compound, it is more likely an off-target effect.[2]

Quantitative Data

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Target Type
p38α (MAPK14) 15 On-Target
JNK1 (MAPK8)>10,000Off-Target
ERK2 (MAPK1)8,500Off-Target
SRC2,500Off-Target
LCK3,000Off-Target
KIT>10,000Off-Target
PDGFRβ7,500Off-Target

This data is illustrative. Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[2]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[2]

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[2]

  • Data Analysis: Results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).[2]

  • Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.[2]

Protocol 2: Validating Off-Target Effects via Western Blotting

Objective: To investigate if this compound is affecting other signaling pathways, such as the JNK or ERK pathways.[2]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of JNK or ERK would suggest off-target effects.[2]

Visualizations

MRL650_Signaling_Pathway cluster_input Upstream Activators cluster_pathway p38 MAPK Pathway cluster_output Downstream Effects Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Inflammatory Cytokines Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis MRL650 This compound MRL650->p38

Caption: this compound inhibits the p38 MAPK signaling pathway.

Off_Target_Workflow Start Start: Unexpected Experimental Result Hypothesis Hypothesize: On-Target vs. Off-Target Effect Start->Hypothesis Dose_Response Perform Dose-Response Curve Hypothesis->Dose_Response Orthogonal_Tool Use Orthogonal Tool (e.g., different inhibitor, siRNA) Hypothesis->Orthogonal_Tool Kinome_Scan Perform Kinome Scan Hypothesis->Kinome_Scan Conclusion Conclusion: On-Target or Specific Off-Target Effect Dose_Response->Conclusion Orthogonal_Tool->Conclusion Validate_Hits Validate Hits from Kinome Scan (e.g., Western Blot, Cell-based Assays) Kinome_Scan->Validate_Hits Validate_Hits->Conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Unexpected_Phenotype Unexpected Phenotype Off_Target_Kinase Off-Target Kinase Inhibition Unexpected_Phenotype->Off_Target_Kinase High_Toxicity High Cytotoxicity High_Toxicity->Off_Target_Kinase On_Target_Toxicity On-Target Toxicity High_Toxicity->On_Target_Toxicity Compound_Solubility Compound Solubility Issues High_Toxicity->Compound_Solubility Kinome_Screen Kinome-wide Selectivity Screen Off_Target_Kinase->Kinome_Screen Test_Other_Inhibitors Test Inhibitors with Different Scaffolds Off_Target_Kinase->Test_Other_Inhibitors On_Target_Toxicity->Test_Other_Inhibitors Titrate_Concentration Titrate to Lower Effective Concentration On_Target_Toxicity->Titrate_Concentration Check_Solubility Check Solubility in Media Compound_Solubility->Check_Solubility

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: MRL-650 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of MRL-650.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical studies?

Preclinical studies on AMG-650, a potent and selective KIF18A inhibitor understood to be this compound, have demonstrated good oral bioavailability across multiple species.[1][2] The reported values are 88% in mice, 49% in rats, and 62% in dogs.[2] While these values are promising, researchers may seek to optimize formulations to either improve consistency, reduce inter-subject variability, or enhance absorption in specific patient populations.

Q2: My in vivo study shows lower than expected bioavailability for this compound. What are the potential causes?

Several factors could contribute to lower-than-expected bioavailability. These can be broadly categorized into issues related to the drug substance itself, the formulation, or the experimental animal model. Potential causes include poor solubility of the this compound batch, rapid metabolism (first-pass effect), or issues with the vehicle used for administration.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance bioavailability.[3][4][5][6][7] These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[3][4]

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and can lead to improved solubility.[4]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[3][7]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Inadequate Formulation Ensure the formulation is homogenous and the drug is fully solubilized or uniformly suspended. For suspensions, verify particle size distribution and stability.
Food Effects Standardize the feeding schedule of the animals. The presence of food in the GI tract can significantly alter drug absorption.
Animal Health Ensure animals are healthy and free from any underlying conditions that may affect gastrointestinal function.
Dosing Technique Refine the oral gavage or other administration techniques to ensure consistent and accurate dosing.
Issue 2: Low Oral Bioavailability Despite Using a Solubilizing Formulation
Potential Cause Troubleshooting Steps
First-Pass Metabolism Investigate the metabolic stability of this compound in liver microsomes or hepatocytes from the species being studied. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or formulation strategies that promote lymphatic absorption.[4]
Efflux Transporter Activity Assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro cell-based assays. If so, consider formulations with excipients that can inhibit P-gp.
Chemical Instability in GI Tract Evaluate the stability of this compound at different pH values simulating the stomach and intestinal environments.

Quantitative Data Summary

The following table summarizes the reported preclinical pharmacokinetic parameters for AMG-650 (this compound).

SpeciesDose (mg/kg)RouteBioavailability (F%)Cmax (µM)Tmax (h)Clearance (L/h/kg)
Mouse10p.o.884.009.120.15
Rat10p.o.493.365.330.19
Dog2p.o.620.956.000.066

Data sourced from BioWorld.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Oral Bioavailability in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Fast animals for 4 hours before dosing.

  • Drug Formulation:

    • Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.

    • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosing:

    • IV Group (n=5): Administer a single 1 mg/kg dose via the tail vein.

    • PO Group (n=5): Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Biological Barriers cluster_outcome Desired Outcome Particle Size Reduction Particle Size Reduction GI Lumen GI Lumen Particle Size Reduction->GI Lumen Lipid-Based Systems Lipid-Based Systems Lipid-Based Systems->GI Lumen Solid Dispersions Solid Dispersions Solid Dispersions->GI Lumen Complexation Complexation Complexation->GI Lumen Enterocyte Enterocyte GI Lumen->Enterocyte Absorption Portal Vein Portal Vein Enterocyte->Portal Vein First-Pass Metabolism Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Improved Bioavailability Improved Bioavailability Systemic Circulation->Improved Bioavailability This compound (Poorly Soluble) This compound (Poorly Soluble) This compound (Poorly Soluble)->Particle Size Reduction increases dissolution This compound (Poorly Soluble)->Lipid-Based Systems enhances solubility This compound (Poorly Soluble)->Solid Dispersions improves solubility This compound (Poorly Soluble)->Complexation increases solubility

Caption: Strategies to improve the oral bioavailability of this compound.

G Start Start Low Bioavailability Observed Low Bioavailability Observed Start->Low Bioavailability Observed Investigate Formulation Investigate Formulation Low Bioavailability Observed->Investigate Formulation Is formulation adequate? Assess Metabolic Stability Assess Metabolic Stability Investigate Formulation->Assess Metabolic Stability Yes Reformulate Reformulate Investigate Formulation->Reformulate No Evaluate Efflux Evaluate Efflux Assess Metabolic Stability->Evaluate Efflux Low Metabolism Assess Metabolic Stability->Reformulate High Metabolism Evaluate Efflux->Reformulate Substrate Re-evaluate In Vivo Re-evaluate In Vivo Evaluate Efflux->Re-evaluate In Vivo Not a Substrate Reformulate->Re-evaluate In Vivo End End Re-evaluate In Vivo->End

Caption: Troubleshooting workflow for low this compound bioavailability.

References

MRL-650 Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MRL mouse strain. The MRL (Murphy Roths Large) mouse is a unique inbred strain known for its remarkable regenerative capabilities, including ear wound healing without scarring and reduced fibrosis in various tissues. Understanding and controlling for the inherent biological variability of this strain is critical for robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the wound healing response among our MRL mice. What are the potential sources of this variability?

A1: Variability in the healing phenotype of MRL mice can arise from several factors:

  • Genetic Drift: Although inbred, substrains of MRL mice from different vendors or breeding colonies can exhibit genetic drift, leading to phenotypic differences. It is crucial to source animals from a consistent, reputable vendor.

  • Age and Sex: The regenerative capacity of MRL mice is known to decline with age. Ensure that experimental and control groups are age and sex-matched.

  • Housing and Environmental Conditions: Stress from housing density, environmental enrichment (or lack thereof), and microbiome differences can influence inflammatory and healing responses. Maintain consistent and optimal housing conditions.

  • Surgical Technique: Minor variations in the size, depth, and location of wounds can lead to significant differences in healing outcomes. Standardize surgical procedures and ensure all personnel are thoroughly trained.

Q2: What are the essential negative and positive controls for studying wound healing in MRL mice?

A2: Proper controls are fundamental to interpreting data from MRL mouse studies.

  • Negative Controls: The most common negative control is a genetically similar mouse strain that exhibits a normal, fibrotic healing response. The C57BL/6 strain is frequently used for this purpose. This allows for the direct comparison and quantification of the enhanced regenerative phenotype of the MRL strain.

  • Positive Controls: For studies investigating the inhibition of regeneration, untreated MRL mice serve as the positive control for the regenerative phenotype. If investigating a pro-regenerative therapeutic, a well-characterized pro-healing agent could be used as a positive control, depending on the specific research question.

Q3: How does the suppressed TGF-β signaling in MRL mice affect experimental design and data interpretation?

A3: The MRL mouse strain is known to have polymorphisms that lead to suppressed transforming growth factor-beta (TGF-β) signaling.[1][2] This is a key mechanism underlying their reduced fibrosis and enhanced regeneration.[1][2]

  • Experimental Design: When designing experiments, it is important to include assays that measure components of the TGF-β signaling pathway, such as SMAD2/3 phosphorylation.[1] This can help confirm the baseline phenotype of your MRL colony and assess the mechanism of any experimental interventions.

  • Data Interpretation: Be cautious when comparing results from MRL mice to other strains, as pathways downstream of TGF-β will be altered. For example, gene expression profiles related to extracellular matrix deposition and inflammation will likely differ significantly from non-regenerative strains.[1]

Troubleshooting Guides

Issue 1: Inconsistent In Vitro Assay Results with MRL-derived Cells
Symptom Possible Cause Suggested Solution
High variability in cell proliferation assays (e.g., MTT, MTS).[3][4]1. Inconsistent seeding density.2. Passage number of cells is too high, leading to altered phenotype.3. Contamination (mycoplasma, bacteria).1. Ensure accurate cell counting and uniform seeding in all wells.2. Use cells within a defined low-passage number range.3. Regularly test cell cultures for contamination.
Unexpected cell differentiation or morphology.1. Serum variability in culture media.2. Inappropriate culture substrate.1. Use a single, quality-controlled lot of fetal bovine serum (FBS) for the duration of the experiment.2. Test different culture substrates (e.g., collagen-coated plates) to ensure optimal cell health and morphology.
Issue 2: Unexpected Inflammatory Responses
Symptom Possible Cause Suggested Solution
High levels of pro-inflammatory cytokines in control MRL mice.1. Subclinical infection in the animal facility.2. Endotoxin contamination of reagents or surgical tools.1. Implement sentinel monitoring program to screen for pathogens.2. Use endotoxin-free reagents and ensure proper sterilization of all surgical equipment.
Blunted response to a TLR7 agonist.TLR7 agonists can induce high levels of the anti-inflammatory cytokine IL-10, which can lead to self-regulatory immunosuppression.[5][6]Consider co-administration of an IL-10 blocking antibody to enhance the pro-inflammatory response if desired for the experimental model.[5][6]

Experimental Protocols

Key Experiment: Analysis of TGF-β Signaling

Objective: To quantify the level of TGF-β signaling in tissue from MRL mice compared to a control strain (e.g., C57BL/6).

Methodology:

  • Tissue Homogenization: Harvest tissue of interest (e.g., skin from a wound site) and immediately snap-freeze in liquid nitrogen. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against phosphorylated SMAD2/3 (pSMAD2/3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH).

  • Densitometry Analysis: Quantify the band intensities and normalize the pSMAD2/3 signal to the total SMAD2/3 signal to determine the relative level of TGF-β pathway activation.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor pSMAD2_3 pSMAD2/3 TGF_beta_Receptor->pSMAD2_3 Phosphorylation SMAD2_3 SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Gene_Transcription Transcription Factor MRL_annotation MRL_annotation MRL_annotation->pSMAD2_3

Caption: Suppressed TGF-β signaling pathway in MRL mice.

experimental_workflow Start Start: Experimental Design Animal_Selection Animal Selection (Age- and Sex-matched MRL and C57BL/6) Start->Animal_Selection Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Wounding_Procedure Standardized Wounding Procedure Acclimatization->Wounding_Procedure Treatment_Groups Treatment Administration (Vehicle vs. Test Compound) Wounding_Procedure->Treatment_Groups Tissue_Harvest Tissue Harvest at Defined Time Points Treatment_Groups->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology IHC Immunohistochemistry (e.g., α-SMA, CD31) Analysis->IHC Biochemical_Assays Biochemical Assays (Western Blot for pSMAD, Cytokine ELISA) Analysis->Biochemical_Assays Gene_Expression Gene Expression (qPCR, RNA-seq) Analysis->Gene_Expression End End: Data Interpretation Histology->End IHC->End Biochemical_Assays->End Gene_Expression->End

Caption: Workflow for a comparative wound healing study.

References

Technical Support Center: Overcoming Cellular Resistance to MRL-650

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. MRL-650, also known as CB1 Inverse Agonist 1, is a chemical compound intended for laboratory research and not for medical or consumer use.

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding acquired resistance to this compound in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also identified as CB1 Inverse Agonist 1, is an orally active and selective inverse agonist for the Cannabinoid Receptor 1 (CB1).[1][2] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of this compound, it inhibits the constitutive activity of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates the activity of various ion channels. As an inverse agonist, this compound is expected to increase cAMP levels and reverse the downstream signaling effects of constitutive CB1 receptor activity.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific studies on resistance to this compound are not widely documented, resistance to GPCR-targeting drugs can arise from several general mechanisms:

  • Receptor Downregulation or Desensitization: Prolonged exposure to an inverse agonist can lead to the cell reducing the number of CB1 receptors on its surface (downregulation) or uncoupling the receptor from its signaling cascade (desensitization).

  • Mutations in the CB1 Receptor: Alterations in the gene encoding the CB1 receptor (CNR1) could change the drug's binding affinity or its ability to induce a conformational change.

  • Alterations in Downstream Signaling Pathways: Cells may develop compensatory changes in signaling pathways downstream of the CB1 receptor to counteract the effects of this compound. This could involve upregulation of adenylyl cyclase activity or modulation of other pathways that influence cell proliferation or survival.

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I confirm that my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.

Quantitative Data Summary: IC50 Comparison

Cell LineTreatmentIC50 (nM) [Hypothetical Data]Fold Resistance
Parental LineThis compound501x
Resistant LineThis compound50010x

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Long-Term Cultures

Possible Cause: Development of acquired resistance through receptor desensitization or downregulation.

Troubleshooting Steps:

  • Validate Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental cell line.

  • Assess CB1 Receptor Expression:

    • Quantitative PCR (qPCR): Measure the mRNA levels of the CNR1 gene. A significant decrease in the resistant line suggests transcriptional downregulation.

    • Western Blot or Flow Cytometry: Quantify the total or cell surface protein levels of the CB1 receptor. Reduced protein levels would confirm downregulation.

  • Functional Receptor Assay: Measure downstream signaling readouts, such as cAMP levels, in response to this compound. A blunted response in the resistant cells, even with normalized receptor expression, could indicate receptor desensitization.

Experimental Protocol: Assessing CB1 Receptor mRNA Levels by qPCR
  • RNA Extraction: Isolate total RNA from both parental and suspected resistant cells using a standard RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with primers specific for the human CNR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of CNR1 in the resistant cells compared to the parental cells using the ΔΔCt method.

Issue 2: Complete Lack of Response to this compound in a Newly Developed Resistant Line

Possible Cause: A high-level resistance mechanism, such as a mutation in the drug target or increased drug efflux.

Troubleshooting Steps:

  • Sequence the CB1 Receptor Gene (CNR1):

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding region of the CNR1 gene by PCR.

    • Sequence the PCR products to identify any potential mutations in the resistant cell line that could affect drug binding.

  • Investigate Drug Efflux:

    • Expression Analysis: Use qPCR or Western blotting to check for the overexpression of common multidrug resistance pumps (e.g., MDR1/ABCB1, MRP1/ABCC1).

    • Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for MDR1). A restoration of sensitivity to this compound in the presence of the inhibitor would indicate the involvement of that efflux pump.

Experimental Protocol: Drug Efflux Assay
  • Cell Seeding: Plate the resistant cells in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with a non-toxic concentration of an efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

  • Co-treatment: Add a range of concentrations of this compound to the wells, both with and without the efflux pump inhibitor.

  • Viability Assay: After a 48-72 hour incubation, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Data Analysis: Compare the dose-response curves of this compound with and without the inhibitor to determine if there is a shift in sensitivity.

Visualizing Cellular Pathways and Workflows

Below are diagrams illustrating the key concepts discussed in this guide.

cluster_pathway This compound Signaling Pathway MRL650 This compound CB1R CB1 Receptor MRL650->CB1R inhibits AC Adenylyl Cyclase CB1R->AC inhibition released cAMP cAMP AC->cAMP converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway of this compound as a CB1 inverse agonist.

cluster_workflow Workflow for Investigating this compound Resistance Start Decreased this compound Sensitivity Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Mechanism Investigate Mechanism Confirm->Mechanism Receptor Receptor Level: - qPCR (CNR1) - Western/FACS (CB1) Mechanism->Receptor Receptor-mediated? Mutation Receptor Mutation: - Gene Sequencing Mechanism->Mutation Target alteration? Efflux Drug Efflux: - Efflux Pump Expression - Inhibitor Assay Mechanism->Efflux Non-receptor? Downstream Downstream Signaling: - cAMP Assay Receptor->Downstream Solution Develop Mitigation Strategy Receptor->Solution Mutation->Solution Efflux->Solution Downstream->Solution

Caption: Experimental workflow for troubleshooting this compound resistance.

cluster_logic Logical Relationship of Resistance Mechanisms Resistance Acquired Resistance to this compound Reduced Intracellular Drug Concentration Altered Drug-Target Interaction Compensatory Signaling Efflux Increased Drug Efflux (e.g., MDR1) Resistance:f1->Efflux Mutation CB1 Receptor Mutation Resistance:f2->Mutation Downregulation CB1 Receptor Downregulation/ Desensitization Resistance:f2->Downregulation Signaling Upregulation of Compensatory Pathways Resistance:f3->Signaling

Caption: Potential mechanisms of acquired resistance to this compound.

References

MRL-650 Protocol Refinement for Higher Yield: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental protocol for MRL-650, a selective CB1 receptor antagonist. The following sections address common issues encountered during synthesis and application, offering solutions to enhance yield and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential problems that may arise during the synthesis and handling of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the Cannabinoid Receptor 1 (CB1), with an IC50 of 7.5 nM for CB1 and 4100 nM for the Cannabinoid Receptor 2 (CB2)[1][2][3]. As a CB1 antagonist, it works by blocking the action of endogenous cannabinoids (like anandamide) or exogenous agonists at the CB1 receptor. This inhibition modulates downstream signaling pathways typically activated by CB1 receptor agonism.

Q2: I am experiencing a significantly lower yield than expected in my this compound synthesis. What are the common causes?

Low yields in multi-step organic syntheses can arise from various factors. Based on general principles of pharmaceutical synthesis optimization, common culprits include:

  • Incomplete Reactions: One or more steps in the synthesis may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate impurities, thereby reducing the yield of the desired product.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps (e.g., extraction, chromatography).

  • Reagent Quality: The purity and reactivity of starting materials and reagents are critical. Degradation or impurities in reagents can inhibit the reaction.

  • Atmospheric Conditions: Sensitivity of intermediates to air or moisture can lead to degradation if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I troubleshoot a low-yield synthesis of a selective CB1 antagonist like this compound?

To systematically troubleshoot a low-yield synthesis, consider the following steps:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction step. This will help identify if a particular step is failing to go to completion.

  • Re-evaluation of Reaction Conditions: Systematically vary key parameters such as temperature, reaction time, and solvent to find the optimal conditions for each step.

  • Catalyst and Reagent Scrutiny: Ensure the quality and activity of any catalysts used. Consider using fresh reagents if degradation is suspected.

  • Inert Atmosphere: If any intermediates are potentially sensitive to oxidation or hydrolysis, ensure all reaction steps are carried out under strictly anhydrous and oxygen-free conditions.

  • Purification Optimization: Analyze losses during purification. It may be possible to modify the purification protocol, for instance by using a different chromatography stationary phase or solvent system, to improve recovery.

Quantitative Data Summary

The following table presents a hypothetical summary of optimization experiments for a key coupling step in a representative synthesis of a selective CB1 antagonist. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Experiment IDCatalystLigandTemperature (°C)Reaction Time (h)Yield (%)
CPL-01Pd(OAc)2P(o-tol)3801245
CPL-02Pd2(dba)3XPhos1001278
CPL-03Pd2(dba)3XPhos1201285
CPL-04Pd2(dba)3XPhos1202492
CPL-05Pd(PPh3)4None1002465

Experimental Protocols

While a specific, publicly available protocol for this compound synthesis is not detailed in the provided search results, a generalized protocol for a key synthetic step, such as a Suzuki coupling common in pharmaceutical synthesis, is provided below as a representative example.

Representative Protocol: Suzuki Coupling for Biaryl Core Synthesis

  • Reaction Setup: To an oven-dried round-bottom flask, add aryl halide (1.0 eq), boronic acid (1.2 eq), and palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1) followed by a base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15 minutes.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathway of a CB1 Receptor Antagonist

The following diagram illustrates the general signaling pathway inhibited by a CB1 receptor antagonist like this compound.

CB1_Antagonist_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1 Activates Antagonist This compound (CB1 Antagonist) Antagonist->CB1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Produces

Caption: General signaling pathway of a CB1 receptor antagonist.

Experimental Workflow for Yield Optimization

The diagram below outlines a logical workflow for troubleshooting and optimizing the yield of a chemical synthesis.

Yield_Optimization_Workflow Start Low Yield Observed Analyze Analyze Reaction Steps (TLC, LC-MS) Start->Analyze Identify Identify Problematic Step Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Yes Side_Products Side Products Formed Identify->Side_Products Yes Purification Purification Loss Identify->Purification Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete->Optimize_Conditions Side_Products->Optimize_Conditions Optimize_Purification Optimize Purification Method Purification->Optimize_Purification Reassess Reassess Yield Optimize_Conditions->Reassess Optimize_Purification->Reassess Reassess->Identify Still Low End High Yield Achieved Reassess->End Improved

Caption: Workflow for troubleshooting and optimizing synthesis yield.

References

minimizing MRL-650 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-650, a potent and orally active inverse agonist of the cannabinoid 1 (CB1) receptor. The information provided is intended to help minimize potential toxicity in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that acts as a highly potent inverse agonist of the CB1 receptor.[1][2] This means it binds to the CB1 receptor and promotes a conformational state that reduces the receptor's basal signaling activity. Its high affinity for the CB1 receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor.

Q2: What are the known on-target and off-target activities of this compound?

This compound is a potent inverse agonist of the human CB1 receptor with an IC50 of 7.5 nM. It exhibits high selectivity over the CB2 receptor.[1] However, it also shows some off-target activity, with the closest hits being the GABA/PBR (peripheral benzodiazepine (B76468) receptor) and TMEM97 (also known as the sigma-2 receptor).[3]

Q3: What are the potential toxicities associated with CB1 receptor inverse agonism in long-term studies?

The primary concerns with long-term administration of CB1 receptor inverse agonists are psychiatric and gastrointestinal side effects. Clinical trials with other CB1 inverse agonists have reported adverse events such as anxiety, depression, and nausea.[4][5] While some newer-generation compounds are designed to be peripherally restricted to reduce central nervous system (CNS) effects, liver injury has been observed in some preclinical models with peripherally restricted CB1 inverse agonists.[1]

Q4: What is the significance of this compound's off-target activity at GABA/PBR and TMEM97?

The off-target interactions of this compound with GABA/PBR and TMEM97 should be considered in the interpretation of long-term study results.

  • GABA/PBR: Some ligands of the peripheral benzodiazepine receptor have been shown to have cytotoxic effects, although this is not always directly related to PBR expression.[3]

  • TMEM97 (Sigma-2 Receptor): Ligands of the sigma-2 receptor are being investigated for their potential as anti-cancer agents due to their ability to induce cell death in tumor cells.[6][7][8] The pro-apoptotic potential of sigma-2 receptor ligands could be a confounding factor in long-term toxicity studies.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Animal Models

Symptoms:

  • Increased anxiety-like behaviors (e.g., reduced time in open arms of an elevated plus maze).

  • Depressive-like phenotypes (e.g., increased immobility in a forced swim test).

  • Changes in locomotor activity.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Mitigation Strategy
On-target CB1 inverse agonism in the CNS 1. Dose Reduction: Determine the minimal effective dose to reduce the risk of CNS-related side effects. 2. Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to detect early signs of adverse psychiatric effects. 3. Consider Peripherally Restricted Analogs: If the research goals allow, consider using a peripherally restricted CB1 inverse agonist to minimize CNS exposure.
Off-target effects 1. Control Experiments: Include control groups treated with compounds that selectively target GABA/PBR or TMEM97 to differentiate off-target from on-target effects. 2. Molecular Analysis: Analyze brain tissue for changes in signaling pathways associated with the off-target receptors.
Issue 2: Gastrointestinal Disturbances and Weight Loss

Symptoms:

  • Diarrhea or loose stools.

  • Reduced food intake (anorexia).

  • Significant weight loss beyond the expected anorexigenic effect.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Mitigation Strategy
On-target CB1 inverse agonism 1. Dietary Monitoring: Closely monitor food and water intake daily. 2. Body Weight Monitoring: Record body weights at least twice weekly. 3. Dose Adjustment: Adjust the dose of this compound to achieve the desired anorexigenic effect without causing excessive weight loss or distress.
Gastrointestinal Toxicity 1. Stool Consistency Monitoring: Observe and score stool consistency daily. 2. Hydration Support: Provide supplemental hydration if diarrhea is observed. 3. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract.
Issue 3: Signs of Organ Toxicity

Symptoms:

  • Elevated liver enzymes (e.g., ALT, AST) in serum.

  • Changes in kidney function markers (e.g., BUN, creatinine).

  • Histopathological abnormalities in organs.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Mitigation Strategy
Drug Metabolism and Accumulation 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in the chosen animal model. 2. Metabolite Profiling: Identify major metabolites and assess their potential toxicity.
Off-target Mediated Toxicity 1. Regular Blood Chemistry Monitoring: Collect blood samples at multiple time points during the study to monitor for signs of organ damage. 2. Comprehensive Histopathology: At necropsy, collect all major organs for histopathological evaluation by a qualified veterinary pathologist.
Exacerbation of Underlying Pathology 1. Model-Specific Effects: Be aware that the effects of CB1 inverse agonists can be model-dependent. For example, a peripherally restricted CB1 inverse agonist exacerbated liver injury in a mouse model of cholestatic liver fibrosis.[1]

Quantitative Data Summary

Since specific long-term toxicity data for this compound is not publicly available, the following table summarizes its known properties and potential risks based on its mechanism of action and off-target activities.

Parameter This compound Data/Information Reference
Primary Target Cannabinoid 1 (CB1) Receptor[1][2]
Mechanism of Action Inverse Agonist[1][2]
Potency (Human CB1) IC50 = 7.5 nM[1]
Selectivity High selectivity over CB2 receptor[1]
Known Off-Targets GABA/PBR, TMEM97 (Sigma-2 Receptor)[3]
Potential On-Target Toxicities Psychiatric (anxiety, depression), Gastrointestinal (nausea, diarrhea), Anorexia[4][5]
Potential Off-Target Toxicities Cytotoxicity (GABA/PBR ligands), Apoptosis (TMEM97 ligands)[3][6][7][8]
Pharmacokinetics (Rat) t1/2 > 8 hours[1]

Experimental Protocols

General Protocol for a Long-Term In Vivo Study with this compound

This is a generalized protocol and should be adapted based on the specific research question and animal model.

  • Animal Model: Select an appropriate rodent or non-rodent species. Justify the choice based on the relevance to the human condition being modeled and known metabolic pathways of the compound class.

  • Dose Selection:

    • Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) and to identify doses that achieve the desired level of CB1 receptor occupancy or pharmacological effect without acute toxicity.

    • Select at least three dose levels (low, mid, high) and a vehicle control group for the long-term study.

  • Administration:

    • This compound is orally active.[1] The vehicle and route of administration should be consistent throughout the study.

    • Administer the compound daily or as determined by its pharmacokinetic profile.

  • Monitoring:

    • Clinical Observations: Conduct daily clinical observations, including changes in appearance, behavior, and signs of distress.

    • Body Weight and Food Consumption: Measure body weight at least twice weekly and food consumption daily.

    • Clinical Pathology: Collect blood samples at baseline, mid-study, and termination for hematology and serum chemistry analysis (including liver and kidney function markers).

    • Behavioral Assessments: If CNS effects are a concern, perform a battery of behavioral tests at selected time points to assess anxiety, depression, and cognitive function.

  • Termination and Pathology:

    • At the end of the study, perform a complete necropsy.

    • Collect all major organs and tissues for histopathological examination by a board-certified veterinary pathologist.

Visualizations

CB1_Signaling_Pathway cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) CB1R->MAPK_pathway Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK_pathway->Transcription MRL650 This compound (Inverse Agonist) MRL650->CB1R Inhibits basal activity

Caption: this compound inhibits the basal activity of the CB1 receptor.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Terminal Phase & Analysis A Animal Model Selection B Dose-Range Finding Study A->B C Protocol Design B->C D Daily Dosing (this compound or Vehicle) C->D E Regular Monitoring (Clinical Signs, Body Weight, Food Intake) D->E F Interim Assessments (Blood Collection, Behavioral Tests) E->F G Necropsy F->G H Histopathology G->H I Data Analysis & Reporting H->I

Caption: General experimental workflow for a long-term this compound study.

Troubleshooting_Logic Start Adverse Event Observed Behavioral Behavioral Changes? Start->Behavioral GI GI Issues / Weight Loss? Behavioral->GI No Action_Behavioral - Reduce Dose - Behavioral Monitoring - Off-target Controls Behavioral->Action_Behavioral Yes Organ Organ Toxicity Markers? GI->Organ No Action_GI - Adjust Dose - Monitor Intake - Hydration Support GI->Action_GI Yes Action_Organ - Monitor Blood Chemistry - PK/Metabolism Studies - Histopathology Organ->Action_Organ Yes End Continue Study with Mitigations Organ->End No Action_Behavioral->End Action_GI->End Action_Organ->End

Caption: Troubleshooting logic for adverse events in this compound studies.

References

MRL-650 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRL-X, a potent kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MRL-X?

MRL-X is a potent, ATP-competitive inhibitor of the tyrosine kinase 'Kinase-A'. It has shown high efficacy in preclinical models of certain cancers by blocking the downstream signaling pathways responsible for cell proliferation and survival.

Q2: What are the known off-target effects of MRL-X?

While MRL-X is highly selective for Kinase-A, cross-reactivity with other kinases, such as 'Kinase-B' and 'Kinase-C', has been observed at higher concentrations. These off-target effects can lead to confounding results and potential cellular toxicity. It is crucial to use the lowest effective concentration and include appropriate controls.

Q3: My cells are dying at the recommended concentration of MRL-X. What should I do?

Unexpected cytotoxicity can be due to several factors:

  • Off-target toxicity: As mentioned, higher concentrations can lead to off-target effects. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to MRL-X. Start with a lower concentration range if you are working with a new cell line.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your culture medium, as higher concentrations can be toxic to cells.

Q4: I am not observing the expected phenotype after MRL-X treatment. What could be the reason?

Several factors could contribute to a lack of an observable phenotype:

  • Sub-optimal concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to ensure you are using an optimal concentration to inhibit Kinase-A.

  • Compound integrity: Ensure that MRL-X has been stored correctly and has not degraded. We recommend aliquoting the compound upon receipt and storing it at -80°C.

  • Cellular context: The signaling pathway involving Kinase-A might not be the primary driver of the phenotype you are studying in your specific cellular model.

Troubleshooting Guides

Issue 1: High Background in Kinase Assays

High background in in-vitro kinase assays can mask the inhibitory effect of MRL-X.

Potential Cause Recommended Solution
Non-specific binding of ATPInclude a control with a non-hydrolyzable ATP analog.
Contaminated reagentsUse fresh, high-quality reagents and filter all buffers.
Autophosphorylation of kinaseRun a control reaction without the substrate to quantify autophosphorylation.
Issue 2: Inconsistent Results in Cellular Assays

Variability in cellular assay results can compromise the interpretation of MRL-X's effects.

Potential Cause Recommended Solution
Cell passage numberUse cells within a consistent and low passage number range.
Fluctuation in incubation timeAdhere strictly to the optimized incubation time for MRL-X treatment.
Serum variabilityUse a single lot of serum for the duration of the experiment or switch to serum-free media if possible.

Experimental Protocols

Protocol 1: Western Blot Analysis of Kinase-A Phosphorylation

This protocol is designed to assess the inhibitory effect of MRL-X on Kinase-A activity in cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of MRL-X (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Kinase-A (p-Kinase-A) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase-A to ensure equal loading.

Visualizations

MRLX_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase-A Kinase-A Receptor Tyrosine Kinase->Kinase-A Downstream Effector 1 Downstream Effector 1 Kinase-A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase-A->Downstream Effector 2 MRL-X MRL-X MRL-X->Kinase-A Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival

Caption: MRL-X inhibits the Kinase-A signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Plate Cells Plate Cells Treat with MRL-X Treat with MRL-X Plate Cells->Treat with MRL-X Cell Lysis Cell Lysis Treat with MRL-X->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for analyzing MRL-X's effect on cells.

Troubleshooting_Logic Unexpected Result Unexpected Result Check Concentration Check Concentration Unexpected Result->Check Concentration Verify Compound Integrity Verify Compound Integrity Unexpected Result->Verify Compound Integrity Assess Cell Health Assess Cell Health Unexpected Result->Assess Cell Health Is Concentration Optimal? Is Concentration Optimal? Check Concentration->Is Concentration Optimal? Is Compound Viable? Is Compound Viable? Verify Compound Integrity->Is Compound Viable? Are Cells Healthy? Are Cells Healthy? Assess Cell Health->Are Cells Healthy? Perform Dose-Response Perform Dose-Response Is Concentration Optimal?->Perform Dose-Response No Re-evaluate Hypothesis Re-evaluate Hypothesis Is Concentration Optimal?->Re-evaluate Hypothesis Yes Use New Aliquot Use New Aliquot Is Compound Viable?->Use New Aliquot No Is Compound Viable?->Re-evaluate Hypothesis Yes Check for Contamination Check for Contamination Are Cells Healthy?->Check for Contamination No Are Cells Healthy?->Re-evaluate Hypothesis Yes

Caption: A logical approach to troubleshooting unexpected results.

Validation & Comparative

MRL-650: Data Unavailable for Direct Comparison to Standard of Care Obesity Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no information was found on a compound designated as MRL-650 for the treatment of obesity or any other therapeutic indication. The absence of data precludes a direct comparison of this compound to the current standard of care treatments for obesity.

It is possible that this compound is an internal development code for a compound in the very early stages of research, and information has not yet been publicly disclosed. Alternatively, there may be a typographical error in the compound name.

Standard of Care for Obesity Management

For the benefit of researchers, scientists, and drug development professionals, a summary of the current standard of care for obesity is provided below. Treatment for obesity is multifaceted and individualized, often involving a combination of approaches.

Lifestyle Modifications:

  • Dietary Interventions: Calorie reduction through various dietary plans.

  • Physical Activity: Regular exercise to increase energy expenditure.

  • Behavioral Therapy: Cognitive behavioral therapy and other strategies to address eating habits and lifestyle.

Pharmacotherapy:

A number of anti-obesity medications are approved for use in conjunction with lifestyle modifications. A prominent class of drugs currently utilized is the Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists.

Drug ClassExamplesMechanism of ActionKey Efficacy Data (Weight Loss)Common Adverse Events
GLP-1 Receptor Agonists Semaglutide, LiraglutideIncrease insulin (B600854) secretion, slow gastric emptying, and act on brain centers to reduce appetite.Significant weight loss, with studies showing an average of 15% or more with semaglutide.Gastrointestinal issues (nausea, vomiting, diarrhea), injection site reactions.

Bariatric Surgery:

For individuals with severe obesity or those who have not responded to other treatments, surgical interventions such as gastric bypass or sleeve gastrectomy are options that can lead to substantial and sustained weight loss.

Potential for Novel Mechanisms: CB1 Inverse Agonists

While no data exists for this compound, the initial search for compounds with similar naming conventions hinted at the class of Cannabinoid Receptor 1 (CB1) inverse agonists. This class of drugs has been explored for obesity treatment.

The first-generation CB1 inverse agonist, rimonabant, was effective in producing weight loss but was withdrawn from the market due to significant psychiatric side effects, including anxiety and depression. This was attributed to its action on CB1 receptors in the central nervous system.

Subsequent research has focused on developing peripherally restricted CB1 inverse agonists . These molecules are designed to act on CB1 receptors in tissues outside the brain, such as adipose tissue, the liver, and the gastrointestinal tract, to potentially achieve weight loss without the adverse psychiatric effects.

Hypothetical Signaling Pathway of a Peripherally Restricted CB1 Inverse Agonist

cluster_peripheral Peripheral Tissues (Adipose, Liver, GI Tract) cluster_cns Central Nervous System MRL650 Peripherally Restricted CB1 Inverse Agonist (e.g., Hypothetical this compound) CB1R CB1 Receptor MRL650->CB1R Inhibits BBB Blood-Brain Barrier MRL650->BBB Limited Penetration Metabolic_Effects Decreased Lipogenesis Increased Fatty Acid Oxidation Improved Insulin Sensitivity CB1R->Metabolic_Effects Leads to

Caption: Hypothetical pathway of a peripheral CB1 inverse agonist.

Hypothetical Experimental Workflow for Preclinical Evaluation

start Start: Diet-Induced Obese Animal Model treatment Treatment Groups: 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Standard of Care (e.g., GLP-1 Agonist) start->treatment monitoring Monitoring: - Body Weight - Food Intake - Body Composition (Fat vs. Lean Mass) treatment->monitoring biochemical Biochemical Analysis: - Glucose Tolerance Test - Insulin Levels - Lipid Profile monitoring->biochemical safety Safety Assessment: - Behavioral Tests (for CNS side effects) - Histopathology biochemical->safety end End: Data Analysis & Comparison safety->end

Caption: Preclinical evaluation workflow for a novel anti-obesity compound.

Logical Comparison Framework

cluster_efficacy Efficacy Comparison cluster_safety Safety & Tolerability Comparison MRL650 This compound (Data Needed) WeightLoss Weight Loss (%) MRL650->WeightLoss GlycemicControl Glycemic Control MRL650->GlycemicControl LipidProfile Lipid Profile MRL650->LipidProfile GI_AEs Gastrointestinal Adverse Events MRL650->GI_AEs Psych_AEs Psychiatric Adverse Events MRL650->Psych_AEs Other_AEs Other Adverse Events MRL650->Other_AEs SoC Standard of Care (e.g., GLP-1 Agonist) SoC->WeightLoss SoC->GlycemicControl SoC->LipidProfile SoC->GI_AEs SoC->Psych_AEs SoC->Other_AEs

Caption: Logical framework for comparing a novel compound to standard of care.

Unraveling MRL-650: A Comparative Analysis of a Potent CB1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of novel compounds is paramount. This guide provides a comparative overview of MRL-650, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Due to the limited availability of public research directly cross-validating this compound's findings across different models, this guide will focus on its fundamental characteristics and compare its profile with the broader class of CB1 inverse agonists, drawing upon available data for similar compounds to provide a comprehensive context.

This compound: A Profile

This compound is a research chemical identified as a highly potent and selective inverse agonist for the CB1 receptor. Inverse agonists at the CB1 receptor are of significant interest for their therapeutic potential in conditions such as obesity, metabolic disorders, and addiction. Unlike neutral antagonists which simply block agonist activity, inverse agonists reduce the constitutive activity of the receptor, potentially offering a more profound biological effect.

Comparative Data of CB1 Receptor Ligands

To contextualize the potential findings of this compound, the following table summarizes key parameters for this compound and other well-characterized CB1 receptor inverse agonists/antagonists. This comparative data is essential for researchers designing experiments and interpreting results.

CompoundTypeTargetIC50 (nM) for CB1IC50 (nM) for CB2Key Investigated Effects
This compound Inverse AgonistCB1 Receptor7.54100Anorexigenic effects
RimonabantInverse AgonistCB1 Receptor17.8>1000Weight loss, smoking cessation, improved metabolic parameters
TaranabantInverse AgonistCB1 Receptor0.8170Weight loss
AM251Inverse AgonistCB1 Receptor7.49>1000Appetite suppression, reduced drug-seeking behavior

Note: The data for this compound is primarily from supplier information and lacks extensive peer-reviewed validation. The effects of other compounds have been documented in numerous preclinical and clinical studies.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the standard methodologies used to characterize CB1 inverse agonists, the following protocols would be central to validating and extending the initial findings.

In Vitro CB1 Receptor Binding and Activity Assay

Objective: To determine the binding affinity and functional activity of this compound at the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand Binding Assay: Competition binding assays are performed using a radiolabeled CB1 antagonist (e.g., [3H]SR141716A) and increasing concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined.

  • [35S]GTPγS Binding Assay: This functional assay measures G-protein activation. In the presence of an inverse agonist, basal [35S]GTPγS binding is reduced. Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound. The reduction in [35S]GTPγS binding indicates inverse agonist activity.

In Vivo Assessment of Anorexigenic Effects in a Rodent Model

Objective: To evaluate the effect of this compound on food intake and body weight in a model of diet-induced obesity.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered via oral gavage or intraperitoneal injection at various doses. A vehicle control group is included.

  • Food Intake and Body Weight Measurement: Following drug administration, cumulative food intake is measured at regular intervals (e.g., 2, 4, 8, and 24 hours). Body weight is recorded daily.

  • Data Analysis: The effects of different doses of this compound on food intake and body weight are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway of CB1 Receptor Inverse Agonism

The diagram below illustrates the general signaling pathway affected by a CB1 receptor inverse agonist like this compound. The CB1 receptor is a G-protein coupled receptor (GPCR) that, in its constitutively active state, signals through Gi/o proteins to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.

CB1_Inverse_Agonist_Pathway CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition (reduced) MRL650 This compound (Inverse Agonist) MRL650->CB1 ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Signaling pathway of a CB1 inverse agonist.

Logical Workflow for Cross-Validation

The following workflow outlines the logical steps required to rigorously cross-validate the findings of a novel compound like this compound.

Cross_Validation_Workflow A Initial Finding (e.g., this compound is an anorexigenic CB1 inverse agonist) B Replication in a Different Species (e.g., Rat model) A->B C Use of an Alternative Obesity Model (e.g., Genetic model like ob/ob mice) A->C D In Vitro Mechanistic Validation (e.g., Neuronal firing assays in hypothalamic slices) A->D E Head-to-Head Comparison with a Standard Compound (e.g., Rimonabant) B->E C->E F Validated Finding D->F E->F

Caption: Logical workflow for cross-validation of findings.

Comparative Analysis of TGF-β Pathway Inhibitors: Galunisertib vs. Vactosertib

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Guide for Researchers in Fibrosis and Oncology

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer progression. The Murphy Roths Large (MRL) mouse strain, known for its remarkable regenerative capabilities, exhibits suppressed TGF-β signaling, highlighting the therapeutic potential of targeting this pathway. This guide provides a head-to-head comparison of two prominent small molecule inhibitors of the TGF-β receptor I (TGFβRI/ALK5) kinase: Galunisertib (LY2157299) and Vactosertib (B612291) (TEW-7197).

Quantitative Data Summary

The following tables summarize the comparative potency and efficacy of Galunisertib and Vactosertib based on preclinical data.

Table 1: Comparative Potency of TGF-β Receptor I (ALK5) Kinase Inhibition

CompoundTargetIC50 (in vitro)Reference
Galunisertib TGF-β Receptor I (ALK5)110 nM[1]
Vactosertib TGF-β Receptor I (ALK5)11 nM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Efficacy in Osteosarcoma Cell Lines

CompoundCell LineEndpointIC50 (in vitro)p-Smad2 SuppressionReference
Galunisertib SAOS2 (human)Cell Growth12 µMNot suppressed at 100 nM[2]
Vactosertib SAOS2 (human)Cell Growth0.79-2.1 µMSuppressed at 100 nM[1][2]
Vactosertib K7/K7M2 (mouse)Cell Growth0.8-2.1 µMSuppressed at 10 nM[1]

Note: Lower IC50 values indicate greater potency.

Mechanism of Action

Both Galunisertib and Vactosertib are orally bioavailable, small molecule inhibitors that target the ATP-binding site of the TGF-β receptor I (ALK5) serine/threonine kinase.[3][4] By inhibiting ALK5, these compounds prevent the phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[4][5]

While both compounds share a common mechanism, preclinical data suggests that Vactosertib exhibits approximately 10-fold greater potency in inhibiting ALK5 kinase activity compared to Galunisertib.[1] Furthermore, studies in breast cancer models have indicated that Vactosertib may have more potent effects than Galunisertib in suppressing TGF-β-induced intracellular oxidative stress, epithelial-to-mesenchymal transition (EMT), and metastasis.[6][7]

In contrast, other anti-fibrotic agents like Pirfenidone have a less defined mechanism of action. Pirfenidone is thought to exert its anti-fibrotic and anti-inflammatory effects by reducing the production of TGF-β and other pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[8][9][10] It does not directly inhibit the ALK5 kinase.

Signaling Pathway and Experimental Workflow Diagrams

TGF-β Signaling Pathway and Points of Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Point TGF-beta TGF-beta TbetaRII TGF-βRII TGF-beta->TbetaRII 1. Ligand Binding TbetaRI TGF-βRI (ALK5) TbetaRII->TbetaRI 2. Receptor Complex Formation & Activation pSMAD23 p-SMAD2/3 TbetaRI->pSMAD23 3. SMAD2/3 Phosphorylation SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Collagen, α-SMA, etc.) SMAD_complex->Transcription 4. Nuclear Translocation Fibrotic Response Fibrotic Response Transcription->Fibrotic Response Inhibitors Galunisertib & Vactosertib Inhibitors->TbetaRI Block ATP Binding Site

Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib and Vactosertib.

Experimental Workflow: In Vitro Fibrosis Assay

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Fibroblasts (e.g., NIH/3T3, Primary Human Dermal Fibroblasts) B 2. Culture to desired confluency A->B C 3. Starve cells (serum-free media) B->C D 4. Pre-treat with Inhibitor (Galunisertib or Vactosertib) or Vehicle Control C->D E 5. Stimulate with TGF-β1 D->E F 6. Incubate for 24-72 hours E->F G 7. Harvest Cells/Supernatant F->G H Western Blot (p-SMAD2/3, α-SMA, Collagen) G->H I qPCR (COL1A1, ACTA2) G->I J MTT/Cell Viability Assay G->J

Caption: A typical workflow for assessing anti-fibrotic compounds in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of therapeutic compounds. Below are summarized protocols for key experiments used to evaluate TGF-β inhibitors.

TGF-β Receptor I (ALK5) Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of purified recombinant ALK5.

  • Objective: To determine the IC50 value of the inhibitor against the target kinase.

  • Methodology:

    • Reagent Preparation: Prepare a kinase assay buffer containing ATP and a suitable peptide substrate for ALK5.

    • Enzyme Reaction: In a microplate, combine the recombinant ALK5 enzyme with varying concentrations of the inhibitor (e.g., Galunisertib or Vactosertib) or a vehicle control.

    • Initiation: Start the kinase reaction by adding the ATP/substrate master mix.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[11]

Cellular Phospho-SMAD2 (p-SMAD2) Inhibition Assay

This cell-based assay measures the inhibition of TGF-β-induced phosphorylation of SMAD2 in a cellular context.

  • Objective: To assess the inhibitor's ability to block the proximal downstream signaling of the TGF-β pathway in cells.

  • Methodology:

    • Cell Culture: Plate a TGF-β responsive cell line (e.g., human dermal fibroblasts) in a multi-well plate and grow to 80-90% confluency.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

    • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.

    • TGF-β Stimulation: Add a known concentration of recombinant TGF-β1 to the wells to stimulate the pathway and incubate for 30-60 minutes.

    • Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them to extract total protein. Determine the protein concentration of each lysate.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-SMAD2 and total SMAD2 (as a loading control).

    • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-SMAD2 signal to the total SMAD2 signal.

In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay models the key cellular event in fibrosis, where fibroblasts differentiate into contractile, ECM-producing myofibroblasts.

  • Objective: To evaluate the effect of an inhibitor on TGF-β-induced myofibroblast differentiation and ECM production.

  • Methodology:

    • Cell Culture and Treatment: Follow steps 1-4 of the Cellular p-SMAD2 Inhibition Assay.

    • TGF-β Stimulation: Add recombinant TGF-β1 and incubate for an extended period (e.g., 48-72 hours) to allow for myofibroblast differentiation.

    • Analysis of Fibrotic Markers:

      • Gene Expression (qPCR): Extract RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin, α-SMA).

      • Protein Expression (Western Blot/Immunofluorescence): Analyze protein levels of α-SMA, Collagen I, and Fibronectin via Western blotting or visualize their expression and cellular localization using immunofluorescence microscopy.

    • Cell Proliferation/Viability (MTT Assay): In a parallel plate, assess the effect of the inhibitor on cell viability and proliferation using an MTT or similar colorimetric assay to rule out cytotoxicity.[12]

References

MRL-650: A Comparative Performance Analysis Against Leading CB1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel CB1 receptor inverse agonist, MRL-650, against established inhibitors of the Cannabinoid Receptor 1 (CB1). The data presented herein is intended to offer an objective comparison to inform research and drug development decisions.

Performance Data Summary

The inhibitory activity of this compound and other known CB1 receptor inhibitors is summarized in the table below. The data highlights the potency and selectivity of each compound, primarily through their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for the CB1 receptor.

CompoundTypeIC50 (CB1)Ki (CB1)Selectivity (CB1 vs. CB2)
This compound Inverse Agonist7.5 nMNot Reported~547-fold
RimonabantInverse Agonist/Antagonist2.9 µM (in some assays)1.8 nMHigh
AM251Inverse Agonist/Antagonist8 nM7.49 - 7.5 nM~306-fold
TaranabantInverse Agonist23 nM - 205 nMNot ReportedSelective for CB1

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or exogenous agonists, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Inverse agonists like this compound bind to the CB1 receptor and induce an effect opposite to that of an agonist, effectively suppressing the basal signaling activity of the receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Endocannabinoid (e.g., Anandamide) Ligand->CB1 Activates MRL650 This compound (Inverse Agonist) MRL650->CB1 Inhibits (Inverse Agonism) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified CB1 receptor signaling pathway.

Experimental Protocols

The determination of IC50 and Ki values for CB1 receptor inhibitors is typically conducted using competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used to obtain the comparative data.

Objective: To determine the binding affinity and inhibitory potency of test compounds (e.g., this compound) at the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.

  • Test compounds: this compound, Rimonabant, AM251, Taranabant.

  • Binding buffer: Tris-HCl buffer containing BSA and protease inhibitors.

  • Wash buffer: Ice-cold Tris-HCl buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: CB1 receptor-expressing cells are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound or a known displacer for non-specific binding determination.

  • Incubation: The plates are incubated, usually at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Benchmarking

The logical workflow for comparing the performance of this compound against known inhibitors is depicted below. This process ensures a systematic and objective evaluation of the compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_binding Binding Assay cluster_analysis Data Analysis A1 Prepare CB1 Receptor Membrane Homogenates B1 Incubate Membranes, Radioligand, and Test Compounds A1->B1 A2 Select Radioligand (e.g., [3H]-CP55,940) A2->B1 A3 Prepare Serial Dilutions of This compound & Known Inhibitors A3->B1 B2 Separate Bound and Free Ligand (Filtration) B1->B2 B3 Quantify Bound Radioactivity B2->B3 C1 Generate Competition Binding Curves B3->C1 C2 Calculate IC50 Values C1->C2 C3 Calculate Ki Values (Cheng-Prusoff) C2->C3 D Comparative Analysis of Potency and Selectivity C3->D

Caption: Workflow for benchmarking CB1 inhibitor performance.

Independent Verification of MRL-650 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CB1 receptor inverse agonist MRL-650 with other relevant compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

This compound, also known as CB1 inverse agonist 1, is a selective cannabinoid 1 (CB1) receptor inverse agonist. It exhibits a significantly higher affinity for the CB1 receptor over the CB2 receptor, with reported IC50 values of 7.5 nM and 4100 nM, respectively. Its primary mechanism of action involves binding to the CB1 receptor and inducing an opposite pharmacological response to that of an agonist, which has led to its investigation for potential therapeutic effects, including appetite suppression (anorexigenic effects).

This guide compares the activity of this compound with other notable CB1 receptor modulators: Rimonabant and Taranabant, which are also CB1 inverse agonists, and AM4113, a neutral CB1 antagonist. The inclusion of a neutral antagonist provides a valuable point of comparison to differentiate the effects of inverse agonism from simple receptor blockade.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro binding affinities of this compound and its alternatives for the CB1 and CB2 receptors.

CompoundTypeCB1 IC50 (nM)CB2 IC50 (nM)Selectivity (CB2/CB1)
This compound Inverse Agonist7.54100~547-fold
Rimonabant Inverse Agonist1.98>1000>505-fold
Taranabant Inverse Agonist~1>1000>1000-fold
AM4113 Neutral AntagonistNot ReportedNot ReportedNot Reported

Preclinical Efficacy in Obesity Models

This section presents a comparative summary of the in vivo effects of the selected compounds on key metabolic parameters in diet-induced obesity (DIO) animal models.

CompoundAnimal ModelDoseKey Findings
This compound Data Not Available--
Rimonabant DIO Mice10 mg/kg/daySignificant reduction in body weight and food intake.
Taranabant DIO Mice1-3 mg/kg/dayDose-dependent decrease in food intake and body weight gain.
AM4113 DIO Rats10 mg/kg/dayTransient reduction in food intake, leading to a sustained decrease in body weight gain.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_pathway CB1 Receptor Signaling Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP MRL650 This compound (Inverse Agonist) MRL650->CB1R Inhibits basal activity G cluster_workflow Radioligand Binding Assay Workflow step1 Prepare cell membranes expressing CB1 receptor step2 Incubate membranes with radiolabeled ligand ([3H]-CP55,940) and varying concentrations of This compound step1->step2 step3 Separate bound and free radioligand via filtration step2->step3 step4 Quantify bound radioactivity step3->step4 step5 Determine IC50 value step4->step5 G cluster_invivo Diet-Induced Obesity Model Workflow step1 Induce obesity in mice with a high-fat diet for 8-12 weeks step2 Administer this compound or vehicle control daily step1->step2 step3 Monitor body weight and food intake regularly step2->step3 step4 At study end, collect tissues and measure metabolic parameters (e.g., glucose, lipids) step3->step4 step5 Analyze data and compare treatment groups step4->step5

A Comparative Analysis of MRL-650 and its Functional Analogs as Cannabinoid Receptor 1 (CB1) Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of MRL-650, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, and its functional analogs. The information presented is curated for researchers and professionals in the field of drug development and is supported by experimental data from publicly available scientific literature.

Introduction to this compound and CB1 Inverse Agonism

This compound, also known as CB1 inverse agonist 1, is an orally active and selective inverse agonist for the CB1 receptor.[1][2] Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of the CB1 receptor, which is constitutively active, inverse agonists reduce the basal level of receptor signaling. This mechanism of action has been a key area of investigation for therapeutic interventions targeting conditions such as obesity, metabolic disorders, and addiction.

The endocannabinoid system, through the CB1 receptor, plays a crucial role in regulating appetite, energy balance, and mood. While the therapeutic potential of CB1 inverse agonists is significant, the development of first-generation compounds like Rimonabant was hindered by adverse psychiatric side effects, including anxiety and depression. This has spurred the development of new generations of CB1 inverse agonists and neutral antagonists with improved safety profiles.

Quantitative Performance Data

The following table summarizes the in vitro potency and selectivity of this compound and a selection of its functional analogs. These compounds are categorized as either inverse agonists or neutral antagonists, the latter of which block agonist activity without affecting the receptor's basal signaling.

CompoundTypeTargetIC50 (nM)Ki (nM)Selectivity (CB1 vs. CB2)Reference
This compound Inverse AgonistHuman CB17.5-~547-fold[1][2]
Human CB24100-[1][2]
Rimonabant (SR141716A) Inverse AgonistHuman CB1-1.8 - 5.6High
AM251 Inverse AgonistHuman CB1-7.49~306-fold
Human CB2-2290
AM4113 Neutral AntagonistHuman CB1-0.89High[3]
NESS-0327 Neutral AntagonistHuman CB1--High[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Comparative Efficacy and Physiological Effects

CB1 inverse agonists have been extensively studied for their effects on food intake and body weight. Functionally, these compounds have demonstrated anorexigenic effects. However, a key differentiator among these molecules is their side-effect profile, particularly concerning psychiatric effects.

  • This compound: Exhibits anorexigenic effects.[1][2]

  • Rimonabant and AM251: While effective in reducing food intake and body weight, these first-generation inverse agonists have been associated with anxiogenic and depressive-like side effects.

  • AM4113 (Neutral Antagonist): Studies suggest that neutral antagonists like AM4113 can reduce food intake and body weight with a potentially lower risk of psychiatric side effects compared to inverse agonists.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CB1 inverse agonists. Below are outlines of key experimental protocols used to characterize these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Objective: To measure the ability of a compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

  • Test compound (e.g., this compound or its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

Objective: To quantify the activation of G-proteins coupled to the CB1 receptor in response to a test compound.

Materials:

  • Cell membranes expressing the CB1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

Procedure:

  • Incubate the cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Data are expressed as a percentage of basal [³⁵S]GTPγS binding.

Signaling Pathways and Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Inverse agonists stabilize the inactive conformation of the receptor, leading to a reduction in basal signaling activity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream MRL650 This compound (Inverse Agonist) MRL650->CB1 Binds and Inactivates

Caption: CB1 receptor inverse agonist signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare CB1-expressing cell membranes start->prep_membranes incubate Incubate membranes with radioligand and test compound prep_membranes->incubate filter Rapid filtration to separate bound and unbound ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash measure Measure radioactivity wash->measure analyze Analyze data (IC50, Ki) measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Binding_Workflow start Start prep_membranes Prepare CB1-expressing cell membranes start->prep_membranes incubate_gdp Incubate membranes with GDP and test compound prep_membranes->incubate_gdp add_gtpgs Add [³⁵S]GTPγS to initiate reaction incubate_gdp->add_gtpgs incubate_reaction Incubate to allow [³⁵S]GTPγS binding add_gtpgs->incubate_reaction filter Rapid filtration incubate_reaction->filter measure Measure bound [³⁵S]GTPγS filter->measure analyze Analyze data (% of basal) measure->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

References

Assessing the Specificity of MRL-650: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cannabinoid receptor 1 (CB1) inverse agonist MRL-650 with other notable alternatives. The following sections present quantitative data, experimental methodologies, and visual representations to facilitate an objective assessment of this compound's specificity and performance.

Introduction to this compound and the Landscape of CB1 Inverse Agonists

This compound is an orally active and selective inverse agonist of the CB1 receptor. Inverse agonists are compounds that bind to the same receptor as an agonist but elicit an opposite pharmacological response. The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain perception, and mood. This has made it a prime target for therapeutic intervention in conditions such as obesity, metabolic disorders, and neurodegenerative diseases.

The development of CB1 receptor antagonists and inverse agonists has been met with challenges. The first-generation compound, Rimonabant (B1662492), was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety. This has spurred the development of next-generation compounds with improved specificity and safety profiles, such as peripherally restricted antagonists that minimize central nervous system (CNS) exposure. This guide places this compound within this evolving landscape, comparing its specificity against the well-characterized first-generation inverse agonist Rimonabant, the widely used research tool AM251, and the peripherally restricted antagonist TM38837.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound and its key alternatives. It is important to note that the data for this compound is presented as available from its supplier, while the data for the alternatives is compiled from various scientific sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: In Vitro Binding Affinity and Selectivity of CB1 Receptor Inverse Agonists

CompoundTargetIC50 (nM)Selectivity vs. CB2
This compound CB1 7.5 ~547-fold
CB2 4100
RimonabantCB11.98 - 11.8~82-fold
AM251CB17.5~306-fold
TM38837CB18.5~71-fold
CB2605

Table 2: Off-Target Binding Profile (Selected Receptors)

CompoundOff-TargetKi (nM)Reference
Rimonabantμ-opioid receptor652[1]
AM251μ-opioioid receptor251[1]
GPR55- (Agonist)[2]

Note: Comprehensive off-target screening data for this compound is not publicly available at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the specificity of CB1 inverse agonists.

Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

  • Radioligand: [³H]-CP55,940 or [³H]-SR141716A.

  • Test Compound: this compound or other CB1 inverse agonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

  • Total Binding: Add assay buffer, radioligand at a concentration near its Kd, and cell membrane suspension.

  • Non-specific Binding: Add assay buffer, radioligand, a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2), and cell membrane suspension.

  • Competitor Wells: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling. For Gαi-coupled receptors like CB1, an inverse agonist will increase cAMP levels by inhibiting the constitutive activity of the receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human CB1 receptor.

  • Assay Medium: HBSS or serum-free medium.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compound: this compound or other CB1 inverse agonists.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • 384-well white plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the CB1-expressing cells into a 384-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add stimulation buffer containing varying concentrations of the test compound. For antagonist mode, also add a fixed concentration of a CB1 agonist (e.g., CP55,940).

  • Forskolin Stimulation (for Gαi-coupled receptors): To measure the inhibitory effect of agonists, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Generate concentration-response curves by plotting the cAMP signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists).

Mandatory Visualizations

CB1 Receptor Signaling Pathway

G_protein_signaling CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->CB1 Inactivates (Reduces basal activity) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: CB1 receptor signaling pathway and the intervention by agonists and inverse agonists.

Experimental Workflow for Specificity Assessment

experimental_workflow Workflow for Assessing CB1 Inverse Agonist Specificity cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Specificity Profiling cluster_data_analysis Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (CB1 & CB2 Receptors) IC50_Ki Determine IC50 & Ki (Binding Affinity) Binding_Assay->IC50_Ki Functional_Assay cAMP Functional Assay (Inverse Agonist Mode) EC50 Determine EC50 (Functional Potency) Functional_Assay->EC50 Off_Target_Screening Off-Target Panel (e.g., GPCRs, Kinases) Safety_Assessment Assess Therapeutic Window & Side Effects Off_Target_Screening->Safety_Assessment In_Vivo_Models In Vivo Efficacy & Safety Models (e.g., Rodent Obesity Models) In_Vivo_Models->Safety_Assessment Selectivity_Profile Establish Selectivity Profile IC50_Ki->Selectivity_Profile EC50->Selectivity_Profile Selectivity_Profile->Off_Target_Screening logical_relationship Comparative Landscape of CB1 Inverse Agonists cluster_compounds Compounds CB1_Inverse_Agonists CB1 Inverse Agonists MRL650 This compound CB1_Inverse_Agonists->MRL650 Rimonabant Rimonabant (First Generation, Withdrawn) CB1_Inverse_Agonists->Rimonabant AM251 AM251 (Research Tool) CB1_Inverse_Agonists->AM251 TM38837 TM38837 (Peripherally Restricted) CB1_Inverse_Agonists->TM38837 MRL650->Rimonabant Alternative to MRL650->AM251 Alternative to MRL650->TM38837 Similar Therapeutic Goal Rimonabant->AM251 Structurally Similar TM38837->Rimonabant Designed to Improve Upon (Avoid CNS Side Effects)

References

Dimethyl Fumarate vs. Placebo: A Comparative Analysis for Relapsing-Remitting Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Dimethyl Fumarate (DMF) versus placebo in the treatment of relapsing-remitting multiple sclerosis (RRMS). The data presented is primarily derived from the pivotal, placebo-controlled Phase 3 clinical trials: DEFINE and CONFIRM.

Efficacy Data

The following table summarizes the key efficacy outcomes from an integrated analysis of the DEFINE and CONFIRM studies over a two-year period.

Efficacy EndpointDimethyl Fumarate (240 mg, twice daily)PlaceboRelative Risk Reduction / Difference
Annualized Relapse Rate (ARR) 0.220.4044% reduction (p<0.001)[1]
Proportion of Patients Relapsing 27%46%49% reduction (p<0.001)[2]
Risk of 12-week Confirmed Disability Progression 16%27%38% reduction (p=0.005)[3]
Mean Number of New/Enlarging T2 Lesions 3.216.585% reduction (p<0.001)
Mean Number of Gd+ Lesions 0.11.890% reduction (p<0.001)

Safety and Tolerability Profile

This table outlines the incidence of common adverse events (AEs) reported in the DEFINE and CONFIRM trials, comparing Dimethyl Fumarate with placebo.

Adverse EventDimethyl Fumarate (240 mg, twice daily)Placebo
Flushing 40%6%
Diarrhea 14%10%
Nausea 12%9%
Upper Abdominal Pain 10%6%
Lymphopenia (<0.8 × 10⁹/L) 28%5%
Serious Adverse Events 17%21%
Discontinuation due to AEs 15%10%

Mechanism of Action: Nrf2 Pathway Activation

Dimethyl Fumarate's therapeutic effect is believed to be mediated, in part, through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. DMF, an electrophile, is thought to modify cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to the production of cytoprotective proteins, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help protect cells, including neurons and oligodendrocytes, from oxidative stress-induced damage, a key pathological feature of multiple sclerosis.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Gene Transcription Antioxidant_Genes->Transcription Cytoprotection Cellular Protection (Anti-inflammatory & Antioxidant Effects) Transcription->Cytoprotection leads to

Caption: Nrf2 Signaling Pathway Activation by Dimethyl Fumarate.

Experimental Protocols

The efficacy and safety data presented are primarily from the DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis) trials.[6]

Study Design: Both were 2-year, randomized, double-blind, placebo-controlled, multicenter Phase 3 studies.[1][2] CONFIRM also included an active reference comparator arm (glatiramer acetate), which is not detailed in this guide.[1]

Patient Population:

  • Inclusion Criteria: Patients aged 18-55 years with a confirmed diagnosis of RRMS according to the McDonald criteria, and an Expanded Disability Status Scale (EDSS) score between 0.0 and 5.0.[7] Patients must have experienced at least one relapse in the year prior to randomization or have evidence of at least one gadolinium-enhancing (Gd+) lesion on a brain MRI within 6 weeks of randomization.

  • Exclusion Criteria: Included a diagnosis of primary progressive, secondary progressive, or progressive-relapsing MS; pregnancy or breastfeeding; and prior use of certain immunosuppressive or immunomodulatory therapies.

Intervention: Patients were randomized to receive either Dimethyl Fumarate (240 mg twice daily or three times daily) or a matching placebo.[2] The data presented in this guide focuses on the approved twice-daily dosage.

Efficacy Endpoint Assessment:

  • Clinical Relapses: A protocol-defined relapse was defined as the emergence of new or recurrent neurological symptoms lasting at least 24 hours, in the absence of fever or infection, and accompanied by objective neurological changes.[7] All suspected relapses were evaluated by an independent, blinded neurologic evaluation committee.

  • Disability Progression: Measured by the Expanded Disability Status Scale (EDSS), a tool that quantifies disability in eight functional systems.[8] An increase in the EDSS score, sustained for at least 12 weeks, was considered confirmed disability progression. Neurological examinations were conducted at baseline and at regular intervals throughout the studies.

  • MRI Lesions: Brain MRI scans were performed at baseline and at weeks 24, 48, and 96. Standardized imaging protocols were used to identify and quantify new or newly enlarging T2-hyperintense lesions and Gd+ lesions.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2 Years) cluster_assessment Endpoint Assessment P1 Patient Population (RRMS, EDSS 0-5.0) P2 Inclusion/Exclusion Criteria Met? P1->P2 Screening Rand Randomization (1:1:1) P2->Rand Enrollment ArmA Dimethyl Fumarate (240mg BID) Rand->ArmA ArmB Placebo Rand->ArmB Assess Assessments at Baseline, 24, 48, 96 weeks ArmA->Assess ArmB->Assess Endpoints Primary & Secondary Endpoints: - Annualized Relapse Rate - Disability Progression (EDSS) - MRI Lesion Counts Assess->Endpoints

Caption: Generalized Workflow of the DEFINE and CONFIRM Clinical Trials.

References

Safety Operating Guide

Proper Disposal of MRL-650: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A definitive disposal protocol for a substance ambiguously labeled "MRL-650" cannot be provided without specific identification of the chemical compound. The designation "this compound" appears in various safety data sheets and technical documents referring to different substances, including construction materials and various laboratory reagents. To ensure the safety of personnel and compliance with environmental regulations, researchers, scientists, and drug development professionals must first accurately identify the chemical .

Once the specific chemical is identified, the corresponding Safety Data Sheet (SDS) will serve as the primary source for detailed disposal procedures. In the interim, this guide provides a general framework for chemical waste disposal in a laboratory setting, emphasizing safety and compliance.

General Chemical Disposal Procedures

This section outlines standard procedures for handling and disposing of chemical waste. These are not specific to any particular "this compound" and must be adapted based on the actual chemical's properties as detailed in its SDS.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn. This typically includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A fully-buttoned laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Solid Waste:

    • Collect all solid waste, including contaminated items like weighing paper and disposable labware, in a designated, sealable, and chemically compatible container.

    • The container must be clearly labeled with the chemical name and a "Hazardous Waste" or "Dangerous Waste" label as soon as the first item of waste is added.

  • Liquid Waste:

    • Collect liquid waste in a separate, sealable, and compatible container.

    • Label the container with the full chemical name, solvent, and approximate concentration.

    • Never mix incompatible waste streams.

Storage of Chemical Waste
  • Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste.

  • Ensure containers are kept tightly closed except when adding waste.

  • Store away from incompatible materials, as specified in the SDS.

Spill Cleanup Procedures

In the event of a spill, the following general steps should be taken. Refer to the specific SDS for guidance on spill cleanup for the identified chemical.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or involves a highly volatile or toxic substance.

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using absorbent materials.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated waste container.

  • For liquid spills, use an inert absorbent material to soak up the spill. Place the contaminated absorbent into the designated waste container.

  • Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office for large spills or if you are not trained in spill cleanup procedures.

Final Disposal

Once a waste container is full, ensure it is securely sealed and properly labeled. Follow your institution's procedures for chemical waste collection. This typically involves completing a waste collection request form and moving the container to a designated waste accumulation area for pickup by a licensed hazardous waste disposal contractor.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for chemical disposal in a laboratory setting.

start Start: Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate Waste (Solid/Liquid) ppe->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage full Container Full? storage->full full->storage No seal Seal & Finalize Label full->seal Yes request Request Waste Pickup seal->request end End: Disposal by Licensed Contractor request->end

Caption: General workflow for laboratory chemical waste disposal.

To receive precise and safe disposal instructions for "this compound," please provide the Chemical Abstracts Service (CAS) number, the full chemical name, or any other specific identifiers for the substance.

Navigating the Safe Handling of MRL-650: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and procedural accuracy when handling novel compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for MRL-650, a potent solid compound utilized in advanced research and development.

Given that "this compound" is not a publicly indexed chemical entity, this guide is formulated based on established best practices for handling potentially hazardous, non-volatile solid compounds in a laboratory setting. The following recommendations are designed to provide a robust framework for safety and operational integrity.

Immediate Safety and Handling Precautions

When working with this compound, a thorough understanding of its potential hazards is crucial. Although a specific Safety Data Sheet (SDS) for this compound is not available, the general principles for handling potent solid compounds should be strictly adhered to. The primary routes of exposure to be controlled are inhalation of airborne particulates and dermal contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required PPE Specifications and Best Practices
Weighing and Aliquoting - Disposable Gown/Lab Coat- Double Nitrile Gloves- N95 or Higher Respirator- Chemical Safety GogglesWork should be conducted within a certified chemical fume hood or a ventilated balance enclosure. Ensure gloves are changed immediately upon any suspected contamination.
Solution Preparation - Disposable Gown/Lab Coat- Double Nitrile Gloves- Chemical Safety Goggles- Face Shield (if splash risk)Prepare solutions within a chemical fume hood. Utilize disposable labware where possible to minimize cleaning and potential for cross-contamination.
In-vitro/In-vivo Dosing - Disposable Gown/Lab Coat- Nitrile Gloves- Safety GlassesHandle with care to avoid aerosolization. If there is a risk of splashes, a face shield and chemical safety goggles should be worn.
General Laboratory Work - Lab Coat- Nitrile Gloves- Safety GlassesStandard laboratory PPE is required at all times when in the vicinity of where this compound is being handled.
Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear and logical workflow is essential for both safety and experimental reproducibility. The following diagram outlines the standard operational workflow for handling this compound.

MRL650_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceeds to Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Proceeds to Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Leads to Perform_Assay Perform In-vitro/ In-vivo Assay Prepare_Solution->Perform_Assay Used in Decontaminate_Glassware Decontaminate Glassware Perform_Assay->Decontaminate_Glassware Generates Dispose_Waste Dispose of Solid and Liquid Waste Perform_Assay->Dispose_Waste Generates Decontaminate_Glassware->Dispose_Waste

Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Protocol
Solid Waste All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound, assuming a molecular weight of 500 g/mol .

Materials:

  • This compound solid

  • Anhydrous DMSO (or other appropriate solvent)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Preparation: Don all required PPE as specified for "Weighing and Aliquoting." Ensure the work area within the fume hood is clean and decontaminated.

  • Weighing: Tare a clean microcentrifuge tube on the analytical balance. Carefully weigh 5 mg of this compound directly into the tube. Record the exact weight.

  • Solubilization: Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration. For 5 mg of this compound (MW: 500 g/mol ), this would be 1 mL of DMSO.

  • Dissolving: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as appropriate for compound stability.

The following diagram illustrates the logical relationship for stock solution preparation.

Stock_Solution_Prep Start Start Weigh Weigh this compound Start->Weigh End End Calculate Calculate Solvent Volume Weigh->Calculate Add_Solvent Add Solvent Calculate->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Decision Completely Dissolved? Vortex->Decision Aliquot Aliquot and Store Aliquot->End Decision->Vortex No Decision->Aliquot Yes

Logical workflow for this compound stock solution preparation.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental outcomes. This commitment to best practices fosters a culture of safety and excellence in the laboratory.

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